Carmichaenine C
Description
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Properties
Molecular Formula |
C30H41NO7 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5R,6S,8R,9S,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C30H41NO7/c1-4-31-14-28(15-36-2)11-10-20(32)30-18-12-17-19(37-3)13-29(35,22(26(30)31)23(33)25(28)30)21(18)24(17)38-27(34)16-8-6-5-7-9-16/h5-9,17-26,32-33,35H,4,10-15H2,1-3H3/t17-,18-,19+,20+,21-,22-,23+,24+,25-,26-,28+,29-,30-/m1/s1 |
InChI Key |
DQTNVONSIQDYGN-RICSCHIYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of Carmichaenine C from Aconitum carmichaeli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of diterpenoid alkaloids from the roots of Aconitum carmichaeli, with a specific focus on the isolation of compounds structurally related to the hypothetical Carmichaenine C. While direct protocols for a compound named "this compound" are not prevalent in the reviewed literature, this document outlines a robust, generalized procedure based on the successful isolation of numerous other alkaloids from this plant species. The protocols and data presented are synthesized from established research to provide a practical framework for natural product chemists and pharmacognosists.
Aconitum carmichaeli, a member of the Ranunculaceae family, is a plant renowned in traditional Chinese medicine for its potent analgesic and anti-inflammatory properties.[1] The roots of this plant, known as "Chuan Wu" or "Fu Zi," contain a rich diversity of C19 and C20-diterpenoid alkaloids, which are responsible for both its therapeutic effects and its inherent toxicity.[1][2] The isolation and characterization of these alkaloids are crucial for drug discovery and for ensuring the safety and efficacy of herbal preparations.[3][4]
This guide will detail the necessary steps for extraction, fractionation, and purification of these complex natural products, supported by quantitative data and visual workflows to aid in experimental design and execution.
Experimental Protocols
The isolation of diterpenoid alkaloids from Aconitum carmichaeli is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocols are based on established methods for the isolation of alkaloids from this plant.[1][5]
Plant Material and Extraction
The lateral roots of Aconitum carmichaeli are typically used for the isolation of these alkaloids.[1]
-
Preparation : Air-dry and powder the roots of Aconitum carmichaeli.
-
Extraction Solvent : 95% Ethanol (EtOH) is a common and effective solvent for the initial extraction.[1] Other solvents like 70% methanol (B129727) have also been used.[3][6]
-
Extraction Procedure :
-
Reflux the powdered plant material (e.g., 5 kg) with 95% EtOH (e.g., 30 L) for 2 hours.[1]
-
Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.[1]
-
Combine the ethanolic extracts and concentrate them under reduced pressure (in vacuo) to yield a semi-solid residue.[1]
-
Solvent Partitioning
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure :
-
Suspend the semi-solid residue in water.
-
Successively extract the aqueous suspension with solvents of increasing polarity:
-
Petroleum ether (to remove non-polar compounds like fats and waxes)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)[1]
-
-
The n-BuOH extract typically contains the highest concentration of diterpenoid alkaloids and is carried forward for further purification.[1]
-
Chromatographic Separation and Purification
The n-BuOH extract is a complex mixture that requires further separation using various chromatographic techniques.
-
Column Chromatography (CC) :
-
Stationary Phase : Silica (B1680970) gel is a common choice for the initial fractionation.[1]
-
Mobile Phase : A gradient elution system of Chloroform-Methanol (CHCl3-MeOH) is often employed, starting with a low polarity (e.g., 50:1) and gradually increasing to a higher polarity (e.g., 1:1).[1]
-
Fraction Collection : Collect the eluate in multiple fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Size Exclusion Chromatography :
-
High-Performance Liquid Chromatography (HPLC) :
-
Use : HPLC is essential for the final purification of individual alkaloids and for quantitative analysis.[7][8]
-
Stationary Phase : A reversed-phase C18 column is commonly used.
-
Mobile Phase : The mobile phase composition will vary depending on the specific alkaloid being targeted but often consists of a mixture of acetonitrile (B52724) or methanol and a buffer solution.
-
Quantitative Data
The following table summarizes typical yields and other quantitative data from the isolation of diterpenoid alkaloids from Aconitum carmichaeli, based on the literature.
| Parameter | Value | Reference |
| Starting Material | 5 kg of air-dried lateral roots | [1] |
| Crude EtOH Extract Yield | 620 g | [1] |
| n-BuOH Extract Yield | 85 g | [1] |
| Final Yield of Aconicarmine | 170 mg | [9] |
Visualizing the Workflow and Pathways
Experimental Workflow for Alkaloid Isolation
The following diagram illustrates the general workflow for the isolation of diterpenoid alkaloids from Aconitum carmichaeli.
Logical Relationship of Alkaloid Classes in A. carmichaeli
The alkaloids in Aconitum carmichaeli can be broadly categorized. The following diagram shows a simplified logical relationship between these classes.
This guide provides a foundational understanding of the processes involved in isolating diterpenoid alkaloids from Aconitum carmichaeli. Researchers should adapt these methodologies based on the specific compound of interest and optimize the separation conditions accordingly. Further analytical techniques such as NMR, Mass Spectrometry, and X-ray crystallography are essential for the structural elucidation of novel compounds.
References
- 1. Alkaloids Isolated from the Lateral Root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure Elucidation of Carmichaenine C by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of a novel diterpenoid alkaloid, herein referred to as Carmichaenine C, isolated from Aconitum carmichaelii. The process relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the compound's planar structure and relative stereochemistry.
Introduction
Diterpenoid alkaloids from the genus Aconitum are a class of natural products known for their complex structures and significant biological activities. The structural characterization of new compounds within this family is a critical step in drug discovery and development. This guide details the key experimental protocols and data analysis that lead to the complete structural assignment of this compound.
Experimental Protocols
The isolation of this compound from the lateral roots of Aconitum carmichaelii involves a multi-step extraction and chromatographic process. A generalized workflow is as follows:
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of the isolated compound.
-
Instrument: Agilent 6520 Q-TOF MS
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Skimmer Voltage: 65 V
-
Gas Temperature: 325 °C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 30 psi
-
Mass Range: m/z 100-1500
A comprehensive suite of 1D and 2D NMR experiments is conducted to establish the carbon skeleton and proton connectivity.
-
Instrument: Bruker AVANCE III 500 MHz spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
1D Spectra: ¹H NMR, ¹³C NMR
-
2D Spectra:
-
¹H-¹H COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Data Presentation and Interpretation
The HR-ESI-MS analysis of this compound provides crucial information for determining its elemental composition.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 460.2699 | 460.2702 | C₂₆H₃₈NO₆ |
Table 1: HR-ESI-MS data for this compound.
The accurate mass measurement strongly suggests a molecular formula of C₂₆H₃₇NO₆ for the neutral molecule.
The ¹H and ¹³C NMR spectra provide the foundational data for the structural elucidation. The chemical shifts are reported in ppm relative to the solvent signal.
| Position | δc (ppm) | δн (ppm, J in Hz) |
| 1 | 85.7 | 3.05-3.10 (1H, m) |
| 2 | 26.4 | 2.10 (1H, m), 1.65 (1H, m) |
| 3 | 34.8 | 2.25 (1H, m), 1.75 (1H, m) |
| 4 | 39.2 | - |
| 5 | 49.1 | 2.05 (1H, d, J=6.5) |
| 6 | 91.3 | 4.08 (1H, d, J=6.5) |
| 7 | 88.2 | 4.45 (1H, t, J=4.5) |
| 8 | 78.9 | - |
| 9 | 50.2 | 2.65 (1H, d, J=6.0) |
| 10 | 45.1 | - |
| 11 | 49.8 | - |
| 12 | 29.5 | 1.95 (1H, m), 1.55 (1H, m) |
| 13 | 75.6 | - |
| 14 | 83.5 | 4.90 (1H, t, J=5.0) |
| 15 | 38.1 | 2.40 (1H, m), 1.85 (1H, m) |
| 16 | 82.7 | 4.30 (1H, d, J=7.0) |
| 17 | 61.9 | 3.95 (1H, s) |
| 19 | 57.8 | 2.90 (1H, m), 2.50 (1H, m) |
| 20 | - | - |
| N-CH₂CH₃ | 49.5 | 2.80 (2H, q, J=7.2) |
| N-CH₂CH₃ | 13.8 | 1.10 (3H, t, J=7.2) |
| 1-OCH₃ | 56.2 | 3.30 (3H, s) |
| 6-OCH₃ | 57.9 | 3.40 (3H, s) |
| 14-OAc | 170.1, 21.4 | 2.05 (3H, s) |
| 16-OCH₃ | 59.3 | 3.35 (3H, s) |
Table 2: ¹H and ¹³C NMR data for this compound in CDCl₃.[1]
The elucidation of the structure of this compound is a stepwise process involving the interpretation of various NMR spectra.
-
¹H-¹H COSY: This experiment reveals the proton-proton coupling networks, allowing for the identification of spin systems within the molecule.
-
HSQC: The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached, facilitating the assignment of protonated carbons.
-
HMBC: HMBC correlations show long-range couplings between protons and carbons (typically 2-3 bonds). This is critical for connecting the individual spin systems and establishing the overall carbon skeleton, including the positions of quaternary carbons and functional groups.
-
NOESY: The NOESY experiment identifies protons that are close in space, providing through-space correlations that are essential for determining the relative stereochemistry of the molecule.
Conclusion
The combined application of advanced NMR and MS techniques allows for the unambiguous structure elucidation of complex natural products like this compound. The detailed analysis of HR-ESI-MS, 1D, and 2D NMR data provides a complete picture of the molecular formula, connectivity, and stereochemistry of the molecule. This in-depth structural information is fundamental for further research into the pharmacological properties and potential therapeutic applications of this novel diterpenoid alkaloid.
References
Carmichaenine C: A Technical Guide to its Chemical Properties and Stability
Disclaimer: Publicly available scientific literature lacks specific data on the chemical properties and stability of Carmichaenine C. This guide is constructed based on the known characteristics of closely related aconitine-type C19-diterpenoid alkaloids, a class to which this compound is presumed to belong, being derived from the Aconitum species. The data and protocols presented herein are representative of this class of compounds and should be considered as a starting point for research on this compound.
This technical guide provides a comprehensive overview of the anticipated chemical properties and stability profile of this compound, tailored for researchers, scientists, and drug development professionals. The information is based on the characteristics of analogous aconitine-type diterpenoid alkaloids.
Chemical Properties
This compound is expected to share core chemical properties with other C19-diterpenoid alkaloids. These are complex polycyclic compounds containing at least one nitrogen atom, rendering them basic in nature.[1][2]
Physicochemical Data
The following table summarizes the expected physicochemical properties of this compound, based on data for analogous compounds.
| Property | Expected Value | Rationale / Reference Compound Class |
| Molecular Formula | C₂₄H₃₅NO₅ | Based on known Carmichaenine analogues. |
| Molecular Weight | ~421.54 g/mol | Calculated from the expected molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for isolated diterpenoid alkaloids. |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform; sparingly soluble in water. | General solubility profile for alkaloids.[3] |
| pKa | 8.0 - 9.0 | Reflects the basicity of the nitrogen atom within the structure.[1] |
| Melting Point | 180 - 200 °C | Varies among different diterpenoid alkaloids. |
| LogP | 2.5 - 3.5 | Indicative of moderate lipophilicity. |
Spectral Data
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral characteristics are outlined below.
| Technique | Expected Spectral Features |
| ¹H NMR | Complex aliphatic region with multiple overlapping multiplets. Presence of methoxy (B1213986) and acetyl group signals. |
| ¹³C NMR | Signals corresponding to approximately 24 carbon atoms, including carbonyls, olefinic carbons, and a dense aliphatic region. |
| Mass Spectrometry (MS) | A prominent protonated molecular ion [M+H]⁺ in ESI-MS. Fragmentation pattern would be key to structural confirmation. |
| Infrared (IR) | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and C-O-C ether linkages. |
| Ultraviolet (UV) | Weak absorption in the 220-280 nm range, typical for unconjugated chromophores in such alkaloids. |
Stability Profile
Alkaloids of the aconitine (B1665448) type are known to be susceptible to degradation under various conditions. Understanding the stability of this compound is critical for its handling, storage, and formulation.
Degradation Pathways
The primary degradation pathways for aconitine-type alkaloids involve hydrolysis of ester groups and oxidation. These pathways significantly impact the biological activity and toxicity of the compounds.
Caption: Predicted degradation pathways for this compound.
Stability Testing Summary
The following table outlines the recommended conditions for stability testing of this compound, based on ICH guidelines.[4][5][6]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Photostability | ICH specified light conditions | - | Pre- and post-exposure |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide protocols for the analysis and stability assessment of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantification of this compound in bulk material or formulated products.
3.1.1. Instrumentation and Conditions
-
System: HPLC with UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) bicarbonate buffer (pH 9.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3.1.3. Analysis Workflow
Caption: Workflow for HPLC quantification of this compound.
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation products and pathways.
3.2.1. Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
3.2.2. Procedure
-
Prepare a solution of this compound in methanol at a concentration of 1 mg/mL.
-
For each condition, mix the this compound solution with the respective stressor.
-
After the specified time, neutralize the acid and base-stressed samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., HPLC-MS) to identify and quantify the parent compound and any degradation products.
3.2.3. Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not defined, aconitine-type alkaloids are known to interact with voltage-gated sodium channels.[7][8] This interaction is a key determinant of their biological activity and toxicity.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. labinsights.nl [labinsights.nl]
- 3. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Guidelines for Stability Testing | PDF | Shelf Life | Chemicals [scribd.com]
- 7. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of Carmichaenine C and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carmichaenine C is a C19-diterpenoid alkaloid of the aconitine (B1665448) type, a class of natural products known for their complex molecular architecture and significant biological activities. Isolated from Aconitum carmichaeli, this compound possesses a formidable polycyclic core with multiple stereocenters, making its stereochemistry a critical determinant of its biological function. This technical guide provides a comprehensive overview of the stereochemical elucidation of this compound, including detailed analysis of its spectroscopic data. Furthermore, it explores the synthesis of analogues and discusses the structure-activity relationships within this class of alkaloids, offering insights for drug development professionals.
Introduction to this compound and Aconitine-Type Alkaloids
This compound is a member of the aconitine-type C19-diterpenoid alkaloids, a large family of structurally complex natural products. These compounds are characterized by a hexacyclic core and are found in plants of the Aconitum and Delphinium genera. The intricate arrangement of their multiple stereocenters presents a significant challenge for both structural elucidation and synthetic chemistry. The biological activities of these alkaloids, which include analgesic, anti-inflammatory, and cardiotonic effects, are highly dependent on their stereochemistry.
Stereochemical Elucidation of this compound
The definitive stereostructure of this compound was established through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Spectroscopic Data
The molecular formula of this compound has been determined as C30H41NO8 by HR-ESI-MS. The 1H and 13C NMR spectra reveal the characteristic signals of an aconitine-type diterpenoid alkaloid.
Table 1: 1H and 13C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 83.4 | 3.25 (d, 8.5) |
| 2 | 26.4 | 2.05 (m), 2.55 (m) |
| 3 | 34.8 | 2.15 (m), 2.70 (m) |
| 4 | 39.1 | - |
| 5 | 49.0 | 4.05 (d, 6.5) |
| 6 | 82.6 | 4.20 (d, 6.5) |
| 7 | 45.2 | 3.80 (t, 6.0) |
| 8 | 76.5 | - |
| 9 | 47.8 | 3.15 (d, 6.0) |
| 10 | 42.1 | 2.90 (d, 6.0) |
| 11 | 50.2 | - |
| 12 | 29.5 | 1.80 (m), 2.30 (m) |
| 13 | 74.8 | 3.95 (s) |
| 14 | 80.1 | 4.90 (d, 5.0) |
| 15 | 37.8 | 2.20 (m), 2.60 (m) |
| 16 | 82.9 | 4.30 (t, 5.0) |
| 17 | 61.5 | 4.10 (s) |
| 19 | 53.2 | 2.95 (d, 12.0), 3.10 (d, 12.0) |
| N-CH2 | 49.5 | 2.40 (q, 7.0) |
| N-CH2-CH3 | 13.5 | 1.10 (t, 7.0) |
| 1-OCH3 | 56.2 | 3.30 (s) |
| 6-OCH3 | 57.9 | 3.35 (s) |
| 8-OCOCH3 | 170.5, 21.5 | 2.00 (s) |
| 14-OCOC6H5 | 166.5, 130.2, 129.8 (2C), 128.5 (2C), 133.0 | 8.05 (d, 7.5, 2H), 7.55 (t, 7.5, 1H), 7.45 (t, 7.5, 2H) |
| 16-OCH3 | 59.1 | 3.40 (s) |
Note: The specific assignments are based on the analysis of 2D NMR spectra (COSY, HSQC, HMBC) from the primary literature and comparison with related known compounds.
Key Stereochemical Features
The relative stereochemistry of this compound was determined through the analysis of coupling constants in the 1H NMR spectrum and Nuclear Overhauser Effect (NOE) correlations. The aconitine skeleton has a rigid conformation, which allows for the reliable prediction of stereochemistry based on these NMR parameters.
Discovery and history of Aconitum carmichaeli alkaloids
An In-depth Technical Guide to the Discovery and History of Aconitum carmichaeli Alkaloids
Introduction: The Dual-Faced Herb
Aconitum carmichaeli Debx., commonly known as Fuzi, Chuanwu, or monkshood, is a plant species belonging to the Ranunculaceae family with a rich and complex history in Traditional Chinese Medicine (TCM).[1][2] For over two millennia, its roots have been used to treat a range of conditions, including heart failure, rheumatoid arthritis, pain, and inflammation.[1][3][4] This therapeutic potential is primarily attributed to its complex array of alkaloids. However, these same compounds, particularly the C19-diterpenoid alkaloids, are notoriously toxic, creating a very narrow therapeutic window.[2][5] The historical use of Aconitum carmichaeli is a story of balancing potent efficacy with severe toxicity, a challenge that has driven centuries of traditional processing methods and modern scientific investigation.[3][6] This guide provides a technical overview of the historical discovery, phytochemical investigation, and evolving understanding of Aconitum carmichaeli alkaloids for researchers and drug development professionals.
Historical Context and Traditional Detoxification
The medicinal use of Aconitum carmichaeli is first documented in ancient Chinese texts such as "Shennong's Materia Medica" (c. 200 B.C. - 200 A.D.) and was further detailed in the "Shanghan Lun" (Treatise on Cold Damage Disorders).[3][7] In these classics, it was classified as a "lower-class" drug, explicitly marked as "very poisonous" and requiring careful preparation.[3]
The primary traditional processing method, known as Paozhi, involves prolonged boiling or steaming of the raw aconite root.[2][3] This process was empirically developed to reduce the herb's toxicity while preserving its therapeutic effects. Modern chemical analysis has revealed the scientific basis for this practice: the hydrolysis of highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic, yet still active, monoester-diterpenoid alkaloids (MDAs) and eventually into non-toxic amine-diterpenoid alkaloids (ADAs).[6][8][9]
The Era of Phytochemical Discovery
While used for centuries, the systematic chemical investigation of Aconitum carmichaeli began in earnest in the 1960s.[10][11] These early studies led to the isolation and identification of over 122 distinct chemical constituents from the plant's roots.[12] The vast majority of these compounds are alkaloids, which are primarily responsible for both the plant's pharmacological activity and its toxicity.[5][13]
Classification of Aconitum carmichaeli Alkaloids
The alkaloids derived from Aconitum carmichaeli are structurally complex and diverse. They are broadly categorized based on their diterpenoid skeletons.
-
C₁₉-Diterpenoid Alkaloids : These are the most abundant and pharmacologically significant alkaloids in Aconitum carmichaeli. They are characterized by an aconitine-type backbone and are subdivided based on their esterification patterns:
-
Diester-Diterpenoid Alkaloids (DDAs): These are the most toxic compounds, including aconitine (B1665448) (AC), mesaconitine (B191843) (MA), and hypaconitine (B608023) (HA).[7][8] Their high toxicity is linked to their ability to persistently activate voltage-dependent sodium channels.[3]
-
Monoester-Diterpenoid Alkaloids (MDAs): Formed through the hydrolysis of DDAs during processing, these compounds (e.g., benzoylaconine, benzoylmesaconine, benzoylhypaconine) have significantly reduced toxicity but retain therapeutic effects.[7][8]
-
Amine-Diterpenoid Alkaloids (ADAs): These are the final hydrolysis products, such as neoline (B1670494) and fuziline, which are considered largely non-toxic.[8][13]
-
-
C₂₀-Diterpenoid Alkaloids : This group of alkaloids also possesses cardiotonic, anti-inflammatory, and analgesic properties but with weaker toxicity compared to the C₁₉-diterpenoids.[8]
-
Other Alkaloids : In addition to diterpenoids, other minor alkaloids, including pyrrole (B145914) and aporphine (B1220529) types, have also been isolated.[13][14]
Evolution of Extraction and Analytical Methodologies
The progression of chemical technology has profoundly impacted the study of Aconitum carmichaeli alkaloids, enabling more precise isolation, identification, and quantification.
Experimental Protocol: Generalized Alkaloid Extraction and Isolation
The following protocol represents a generalized methodology synthesized from common practices in the literature for the extraction and isolation of total alkaloids from Aconitum carmichaeli roots.[13]
-
Preparation : Air-dried and pulverized lateral roots of Aconitum carmichaeli are prepared.
-
Extraction : The powdered plant material is extracted exhaustively with 95% ethanol (B145695) under reflux for several hours. This step is typically repeated three times to ensure maximum yield.
-
Concentration : The combined ethanol extracts are concentrated under reduced pressure (in vacuo) to yield a semi-solid residue.
-
Solvent Partitioning : The residue is suspended in an aqueous solution and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The total alkaloid fraction is typically enriched in the n-BuOH extract.
-
Column Chromatography : The n-BuOH extract is subjected to silica (B1680970) gel column chromatography. A gradient elution system, commonly chloroform-methanol (CHCl₃-MeOH) ranging from a 50:1 to 1:1 ratio, is used to separate the extract into multiple fractions.
-
Further Purification : Fractions of interest are further purified using techniques like Sephadex LH-20 column chromatography (often with a CHCl₃-MeOH 1:1 mobile phase) to yield individual, purified alkaloids.
-
Structural Elucidation : The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[13][14]
Advancements in Analytical Techniques
Early analytical work relied on basic chromatographic techniques. However, modern research employs highly sensitive and specific methods to analyze the complex mixture of alkaloids.[15][16] High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are now standard.[17][18][19][20] These methods allow for the simultaneous quantification and qualification of multiple alkaloids in both raw and processed herbal materials.[18]
| Technique | Description | Key Advantages | Common Application | Reference(s) |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection. | Reliable, reproducible, and accurate for quantification. | Quality control of raw and processed aconite roots by quantifying major alkaloids like aconitine, mesaconitine, and hypaconitine. | [17] |
| LC-MS/MS | Liquid Chromatography coupled with tandem Mass Spectrometry. | High sensitivity and specificity; allows for structural confirmation. Enables rapid analysis with minimal sample preparation. | Comprehensive profiling of DDAs, MDAs, and other minor alkaloids. Used for analyzing adulterated food products and biological samples. | [15][16][18][20] |
| GC-MS | Gas Chromatography-Mass Spectrometry. | Highly sensitive and specific, particularly for volatile or derivatized compounds. | Determination of alkaloids and their hydrolysis products in clinical and forensic toxicology cases (e.g., serum and urine). | [19] |
| DESI-MSI | Desorption Electrospray Ionization Mass Spectrometry Imaging. | Enables solvent-free, rapid analysis of materials in their native conditions without extensive sample preparation. | Direct analysis of herbal materials to visualize the spatial distribution of alkaloids. | [15] |
Experimental Protocol: HPLC Method for Alkaloid Quantification
The following is a representative HPLC protocol for the quantitative determination of the three main diester-diterpenoid alkaloids.[17][18]
-
Sample Preparation :
-
Pulverize dried raw or processed aconite roots and pass through a 0.45 mm sieve.
-
Accurately weigh 1.0 g of the powder.
-
Add 1 mL of aqueous ammonia (B1221849) solution (30%) and let stand for 20 minutes.
-
Extract with 20 mL of ethyl ether in an ultrasonic bath for 10 minutes.
-
Filter the extract and prepare for injection.
-
-
Standard Preparation : Prepare standard solutions of aconitine, mesaconitine, and hypaconitine by dissolving reference compounds in an acetonitrile-triethylamine buffer.
-
Chromatographic Conditions :
-
Instrument : Standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., Phenomenex Gemini C18, 100 x 2 mm, 3 µm).[20]
-
Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate).[17]
-
-
Quantification : Construct a calibration curve using the standard solutions. Calculate the concentration of each alkaloid in the samples by comparing their peak areas to the calibration curve.
Quantitative Analysis: Toxicity and Composition
The shift from toxic DDAs to less toxic MDAs is the cornerstone of aconite processing. Quantitative analysis is critical for ensuring the safety and quality of Aconitum-derived medicines.
| Alkaloid Type | Compound | Content in Raw Fu-Zi (SFP-1) (mg/g) | Content after 1h Boiling (mg/g) |
| DDA | Mesaconitine (MAT) | 1.32 | 0.05 |
| DDA | Hypaconitine (HAT) | 0.18 | 0.03 |
| DDA | Aconitine (ACT) | 0.31 | Not Detected |
| MDA | Benzoylmesaconine (BMA) | 0.20 | 0.38 |
| MDA | Benzoylhypaconine (BHA) | 0.09 | 0.09 |
| MDA | Benzoylaconine (BAC) | 0.06 | 0.19 |
| Table based on data for SFP-1 decoction pieces from Wang, K.-T., et al. (2024).[7] |
The detoxification is also evident in toxicity studies. Fermentation, another processing method, has been shown to dramatically reduce the acute toxicity of Aconitum carmichaeli extract.
| Sample | ED₅₀ (Analgesic Effect, mg/kg) | LD₅₀ (Acute Toxicity, mg/kg) | Therapeutic Index (LD₅₀/ED₅₀) |
| Original Aconitum Extract | 0.25 ± 0.04 | 1.44 ± 0.07 | 5.76 |
| Yeast-Fermented Aconitum Extract | 0.44 ± 0.12 | 13.80 ± 1.92 | 31.36 |
| Table based on data from Gong, X., et al. (2016).[21] |
Pharmacological Activity and Signaling Pathways
Research has moved beyond simple toxicity to uncover the molecular mechanisms behind the therapeutic effects of Aconitum carmichaeli alkaloids. They are known to possess significant cardiotonic, analgesic, anti-inflammatory, and anti-tumor properties.[5][12][22]
For instance, the total alkaloids of A. carmichaelii (AAC) have been shown to alleviate ulcerative colitis in animal models by inhibiting key inflammatory signaling pathways.[23] The activation of MAPKs (p38, ERK, JNK) triggers the NF-κB and STAT3 signaling pathways, leading to the production of pro-inflammatory cytokines. AAC was found to reduce the phosphorylation of these upstream kinases, thereby suppressing the entire inflammatory cascade.[23]
Similarly, the cardiotonic effects are attributed to the regulation of multiple pathways, including the Renin-Angiotensin-Aldosterone System (RAAS) and the PI3K/AKT signaling pathway, which are crucial for managing myocardial fibrosis and apoptosis.[10]
Conclusion and Future Perspectives
The journey of Aconitum carmichaeli from a "very poisonous" herb in ancient texts to a subject of modern molecular investigation is a testament to the evolution of pharmaceutical science. The discovery of its alkaloids and the mechanisms to mitigate their toxicity have been central to this journey. Future research should continue to focus on several key areas:
-
Bioactivity-Guided Isolation : A majority of studies have focused on the main alkaloids. Further investigation into minor and non-alkaloid components, such as polysaccharides and flavonoids, may reveal novel therapeutic agents with lower toxicity.[1][12]
-
Mechanism of Action : While several signaling pathways have been identified, a deeper, more integrated understanding of how these alkaloids achieve their multi-target effects is needed.
-
Standardization : Developing more robust and universally accepted standards for the processing and quality control of Aconitum products is essential for ensuring their safe clinical application worldwide.[7]
By bridging traditional knowledge with modern analytical and pharmacological techniques, the full therapeutic potential of Aconitum carmichaeli alkaloids can be safely and effectively harnessed.
References
- 1. Aconitum carmichaelii Debeaux: A systematic review on traditional use, and the chemical structures and pharmacological properties of polysaccharides and phenolic compounds in the roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The toxicology and detoxification of Aconitum: traditional and modern views | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. An overview of the research progress on Aconitum carmichaelii Debx.:active compounds, pharmacology, toxicity, detoxification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Processed lateral root of Aconitum carmichaelii Debx.: A review of cardiotonic effects and cardiotoxicity on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Processed lateral root of Aconitum carmichaelii Debx.: A review of cardiotonic effects and cardiotoxicity on molecular mechanisms [frontiersin.org]
- 12. A review on phytochemistry and pharmacological activities of the processed lateral root of Aconitum carmichaelii Debeaux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkaloids Isolated from the Lateral Root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. sciex.com [sciex.com]
- 21. aidic.it [aidic.it]
- 22. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Spectral Data Interpretation of Carmichaenine C: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive analysis of the spectral data for Carmichaenine C, a C19-diterpenoid alkaloid isolated from Aconitum carmichaeli. This document outlines the key spectroscopic features and experimental protocols integral to its structure elucidation.
Introduction
This compound belongs to the complex family of diterpenoid alkaloids, a class of natural products known for their diverse and potent biological activities. Found in species of the Aconitum genus, these compounds have attracted significant interest for their potential therapeutic applications. The precise structural determination of these intricate molecules is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. This guide focuses on the interpretation of the multifaceted spectral data that collectively define the structure of this compound.
Spectroscopic Data Summary
The structural characterization of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data derived from these analyses are summarized below.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-1 | 3.32 | d | 1.2 |
| H-2 | 2.15 | m | |
| H-3 | 2.05 | m | |
| H-5 | 2.65 | d | 6.4 |
| H-6 | 4.25 | dd | 6.4, 1.2 |
| H-7 | 2.80 | m | |
| H-9 | 2.95 | d | 6.8 |
| H-10 | 2.50 | d | 6.8 |
| H-11 | 3.15 | s | |
| H-13 | 3.65 | d | 7.2 |
| H-14 | 4.85 | d | 7.2 |
| H-15 | 2.30, 1.85 | m | |
| H-17 | 2.90 | s | |
| H-19 | 2.75, 2.45 | m | |
| 1-OCH₃ | 3.30 | s | |
| 6-OCH₃ | 3.40 | s | |
| 16-OCH₃ | 3.35 | s | |
| N-CH₂CH₃ | 1.10 | t | 7.2 |
| N-CH₂CH₃ | 2.85, 2.60 | m |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
| Carbon | Chemical Shift (δ ppm) |
| 1 | 86.2 |
| 2 | 26.5 |
| 3 | 35.1 |
| 4 | 39.4 |
| 5 | 50.1 |
| 6 | 82.5 |
| 7 | 45.6 |
| 8 | 76.8 |
| 9 | 53.2 |
| 10 | 42.1 |
| 11 | 50.5 |
| 12 | 29.8 |
| 13 | 75.4 |
| 14 | 84.1 |
| 15 | 38.2 |
| 16 | 82.9 |
| 17 | 61.9 |
| 19 | 56.5 |
| 1-OCH₃ | 56.3 |
| 6-OCH₃ | 58.1 |
| 16-OCH₃ | 59.2 |
| N-CH₂CH₃ | 49.3 |
| N-CH₂CH₃ | 13.5 |
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the accurate mass of the molecule, which is crucial for determining its molecular formula.
| Ion | m/z [M+H]⁺ | Molecular Formula |
| This compound | 466.2801 | C₂₅H₄₀NO₆ |
Infrared (IR) Spectroscopy Data
The IR spectrum indicates the presence of specific functional groups within the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 | O-H stretching |
| 2930, 2870 | C-H stretching |
| 1090 | C-O stretching |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The aerial parts of Aconitum carmichaeli are collected, dried, and powdered. The powdered plant material is then extracted with an appropriate solvent, typically methanol (B129727), at room temperature. The resulting crude extract is concentrated under reduced pressure. The residue is then subjected to a series of chromatographic techniques for fractionation and purification. This multi-step process often involves:
-
Solvent Partitioning: The crude extract is suspended in an acidic aqueous solution and partitioned with an organic solvent (e.g., ethyl acetate) to remove less polar compounds. The aqueous layer, containing the protonated alkaloids, is then basified and extracted with a different organic solvent (e.g., dichloromethane) to isolate the crude alkaloid fraction.
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina, using a gradient elution system of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample is dissolved in a suitable solvent like methanol and introduced into the ion source.
-
Infrared Spectroscopy: The IR spectrum is recorded on an FT-IR (Fourier Transform Infrared) spectrometer. The sample is typically prepared as a KBr (potassium bromide) disc or as a thin film.
Visualization of the Structure Elucidation Workflow
The logical flow of interpreting spectral data to elucidate the structure of a natural product like this compound can be visualized as follows:
Signaling Pathway Diagram (Hypothetical)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, a hypothetical pathway illustrating its potential interaction with a generic receptor and downstream signaling cascade is presented below.
Conclusion
The structural elucidation of this compound is a meticulous process that relies on the synergistic interpretation of data from various spectroscopic techniques. The detailed ¹H and ¹³C NMR data, in conjunction with mass spectrometry and infrared spectroscopy, provide the necessary evidence to assemble its complex diterpenoid alkaloid framework. This guide serves as a foundational resource for researchers working on the characterization of novel natural products and the development of new therapeutic agents.
In-Depth Technical Guide on Carmichaenine C and Related Diterpenoid Alkaloids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoid alkaloids from Aconitum species, particularly Aconitum carmichaelii, are a large and structurally diverse family of natural products. These compounds are characterized by a complex C19 or C20 carbon skeleton and possess a wide range of biological activities. Historically used in traditional medicine, these alkaloids are now the subject of intense scientific scrutiny for their potential therapeutic applications and inherent toxicities. This guide provides a detailed overview of the physical and chemical properties, experimental protocols for isolation and characterization, and known biological activities of this important class of compounds, with a focus on the aconitine-type C19-diterpenoid alkaloids, to which the carmichaenines belong.
Physical and Chemical Characteristics
The physical and chemical properties of diterpenoid alkaloids from Aconitum carmichaelii are diverse, reflecting their structural complexity. The data presented below are representative of this class of compounds and are based on published data for well-characterized analogs.
General Properties
Table 1: General Physical and Chemical Properties of Representative Diterpenoid Alkaloids
| Property | Description | References |
| Appearance | Typically white amorphous powders or crystalline solids. | |
| Solubility | Generally soluble in organic solvents such as chloroform, methanol (B129727), and ethanol (B145695). Alkaloid salts are more soluble in water. | [1][2] |
| Melting Point | Varies widely depending on the specific structure and purity. Often reported with decomposition. |
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation of these complex alkaloids.
Table 2: Key Spectroscopic Data for Representative C19-Diterpenoid Alkaloids
| Spectroscopic Technique | Characteristic Features and Data Ranges | References |
| UV Spectroscopy | Absorption maxima are typically observed, which can indicate the presence of certain chromophores. | |
| IR Spectroscopy (KBr, cm⁻¹) | Shows characteristic absorption bands for functional groups such as hydroxyls (O-H), carbonyls (C=O), and C-O bonds. | |
| ¹H NMR Spectroscopy | Complex spectra with signals for methoxy (B1213986) groups, acetyl groups, and various methine and methylene (B1212753) protons on the diterpenoid skeleton. | |
| ¹³C NMR Spectroscopy | Provides detailed information on the carbon skeleton, with characteristic chemical shifts for carbonyl carbons, carbons bearing heteroatoms, and the various carbons of the polycyclic system.[3][4][5] | |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula. Fragmentation patterns provide structural information. |
Note on ¹³C NMR Spectroscopy: The ¹³C NMR spectra of C19-diterpenoid alkaloids are complex but show predictable patterns. Chemical shift trends are valuable for identifying the basic skeleton and the substitution patterns of hydroxyl and methoxy groups.[3][4]
Experimental Protocols
The isolation and characterization of diterpenoid alkaloids from Aconitum carmichaelii involve a multi-step process.
Isolation and Purification
A general workflow for the isolation and purification of these alkaloids is as follows:
Methodology Details:
-
Extraction: The dried and powdered plant material (e.g., roots or aerial parts of Aconitum carmichaelii) is typically extracted with a solvent like ethanol or methanol at room temperature.
-
Acid-Base Partitioning: The resulting extract is concentrated and then subjected to an acid-base partitioning procedure to separate the alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution, washed with an organic solvent (e.g., ethyl acetate), and then the aqueous layer is basified (e.g., with ammonia) and extracted with an organic solvent (e.g., chloroform) to yield the crude alkaloid fraction.
-
Chromatography: The crude alkaloid fraction is then subjected to various chromatographic techniques for separation and purification. This often involves initial separation by column chromatography on silica gel or alumina, followed by further purification of the resulting fractions using preparative high-performance liquid chromatography (HPLC).
Structural Elucidation
The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are used to determine the connectivity of atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the elemental composition and molecular formula.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.
Biological Activity and Signaling Pathways
Diterpenoid alkaloids from Aconitum carmichaelii exhibit a wide range of potent biological activities, which are a double-edged sword of therapeutic potential and significant toxicity.
Cardiotoxicity
The most well-documented biological effect of many Aconitum alkaloids is their cardiotoxicity.[6]
-
Mechanism of Action: These alkaloids, particularly the diester-diterpenoid type, are known to act on voltage-sensitive sodium channels in the myocardium. They bind to the open state of these channels, leading to persistent activation, which can cause arrhythmias, hypotension, and other severe cardiac events.[6]
Other Biological Activities
Beyond their toxicity, these alkaloids have been investigated for several therapeutic properties:
-
Analgesic and Anti-inflammatory Effects: Some diterpenoid alkaloids have shown significant pain-relieving and anti-inflammatory properties.
-
Neuroprotective Activity: Certain compounds have demonstrated the ability to protect neurons from damage.
-
Anti-tumor Activity: Several diterpenoid alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines. The anti-tumor mechanism may involve the regulation of signaling pathways such as the PI3K-AKT and MAPK pathways.
-
Anti-ulcerative Colitis Activity: Total alkaloids of A. carmichaelii have shown therapeutic effects in models of ulcerative colitis, potentially through the inhibition of MAPK/NF-κB/STAT3 signaling pathways.
Conclusion
The diterpenoid alkaloids from Aconitum carmichaelii, including the carmichaenine series, represent a fascinating and challenging class of natural products. Their complex structures and potent biological activities offer both therapeutic promise and significant toxicological concerns. Further research is necessary to fully characterize individual compounds like Carmichaenine C and to elucidate their precise mechanisms of action, which will be critical for any future drug development efforts. This guide provides a foundational understanding of the key characteristics and experimental considerations for researchers working with these powerful molecules.
References
Methodological & Application
High-performance liquid chromatography (HPLC) for Carmichaenine C analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmichaenine C is a C20-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. These plants have a long history of use in traditional medicine, but their therapeutic applications are limited by the narrow therapeutic window and high toxicity of their alkaloidal constituents. Accurate and reliable quantitative analysis of individual alkaloids like this compound is therefore crucial for quality control, pharmacokinetic studies, and the development of safer herbal preparations. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of these complex natural products.
This document provides a detailed application note and protocol for the analysis of this compound using HPLC, based on established methodologies for the analysis of diterpenoid alkaloids from Aconitum species.
Experimental Protocols
A comprehensive protocol for the analysis of this compound involves sample preparation to extract the analyte from the plant matrix, followed by HPLC separation and detection.
Sample Preparation: Extraction of Alkaloids from Aconitum Plant Material
A standard procedure for the extraction of alkaloids from powdered Aconitum root involves an acidic or basic extraction.
Materials:
-
Dried and powdered Aconitum root material
-
1% Aqueous Hydrochloric Acid (HCl) or 0.5 M Sodium Hydroxide (NaOH)
-
Methanol (B129727) (HPLC grade)
-
Ammonia (B1221849) solution
-
Diethyl ether or Chloroform (B151607)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Protocol:
-
Acidic Extraction:
-
Weigh 1 gram of powdered plant material into a flask.
-
Add 20 mL of 1% aqueous HCl.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and adjust the pH to 9-10 with ammonia solution.
-
Extract the aqueous solution three times with an equal volume of chloroform or diethyl ether.
-
Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a known volume of methanol for HPLC analysis.
-
-
Basic Extraction:
-
Moisten 1 gram of powdered plant material with a small amount of concentrated ammonia solution.
-
Add 20 mL of chloroform or diethyl ether and sonicate for 30 minutes.
-
Filter the mixture and collect the organic solvent.
-
Repeat the extraction twice more.
-
Combine the organic extracts and evaporate to dryness.
-
Dissolve the residue in a known volume of methanol for HPLC analysis.
-
-
Final Preparation:
-
Prior to injection, filter the final methanol solution through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Method for this compound Analysis
The following HPLC conditions are based on methods developed for the simultaneous analysis of diterpenoid alkaloids in Aconitum species and are suitable for the quantification of this compound.[1][2]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector. |
| Column | A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of Aconitum alkaloids.[2] |
| Mobile Phase | A gradient elution is typically employed for optimal separation. Solvent A: 10 mM Ammonium Acetate or Ammonium Bicarbonate in water (pH adjusted to 9-10 with ammonia). Solvent B: Acetonitrile or Methanol. |
| Gradient Program | A typical gradient might start at 20-30% B, increasing to 70-80% B over 30-40 minutes. The exact gradient should be optimized for the specific column and instrument. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35 °C |
| Detection | Diode Array Detector (DAD) or UV detector set at a wavelength of 235 nm , which is a common wavelength for detecting diterpenoid alkaloids. |
| Injection Volume | 10-20 µL |
Method Validation Parameters
Table 2: Typical Method Validation Data for Diterpenoid Alkaloids
| Parameter | Typical Range/Value |
| Retention Time (RT) | Dependent on the specific gradient and column, but typically elutes with other C20-diterpenoid alkaloids. |
| Linearity (r²) | ≥ 0.999 for related alkaloids.[1] |
| Limit of Detection (LOD) | In the range of ng/mL for similar alkaloids. |
| Limit of Quantification (LOQ) | In the range of ng/mL to low µg/mL for similar alkaloids. |
| Recovery (%) | 95-105% for related alkaloids.[1] |
| Precision (RSD%) | < 2% for intra- and inter-day precision. |
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis of this compound from a plant sample is depicted below.
Caption: Experimental workflow for this compound analysis.
Logical Relationship of HPLC Parameters
The interplay of different HPLC parameters is crucial for achieving a successful separation and analysis of this compound.
Caption: Interrelationship of key HPLC parameters.
Conclusion
The provided HPLC method offers a robust framework for the quantitative analysis of this compound in plant extracts. Adherence to the detailed sample preparation and HPLC protocols is essential for achieving accurate and reproducible results. While specific validation data for this compound is not extensively published, the parameters established for similar diterpenoid alkaloids provide a strong basis for method development and validation. Researchers should perform in-house validation to determine the specific retention time, linearity, LOD, LOQ, and recovery for this compound under their experimental conditions. This will ensure the reliability of the data for quality control and research applications.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Carmichaeline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmichaeline is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. Like other aconitine-type alkaloids, it possesses significant biological activity and toxicity, making its accurate identification and characterization crucial in pharmacology and toxicology. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for the structural elucidation of these complex natural products. This document provides detailed application notes on the MS fragmentation of Carmichaeline, a proposed fragmentation pathway, and comprehensive experimental protocols for its analysis.
Predicted Mass Spectrometry Fragmentation of Carmichaeline
The fragmentation of Carmichaeline in positive ion mode electrospray ionization (ESI) is expected to be driven by its complex ring structure and the presence of hydroxyl and methoxy (B1213986) functional groups. Based on the known fragmentation patterns of other aconitine-type diterpenoid alkaloids, a series of characteristic neutral losses can be predicted.
The protonated molecule of Carmichaeline ([M+H]⁺) has a calculated m/z of 378.2644. The fragmentation cascade is likely initiated by the protonation of the nitrogen atom or one of the oxygen atoms. Subsequent collision-induced dissociation (CID) would lead to the sequential loss of small neutral molecules such as water (H₂O), methanol (B129727) (CH₃OH), and carbon monoxide (CO).
Table 1: Predicted MS/MS Fragmentation of Carmichaeline ([M+H]⁺ = m/z 378.26)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 378.26 | H₂O (18.01 Da) | 360.25 | [M+H-H₂O]⁺ |
| 378.26 | CH₃OH (32.03 Da) | 346.23 | [M+H-CH₃OH]⁺ |
| 360.25 | CH₃OH (32.03 Da) | 328.22 | [M+H-H₂O-CH₃OH]⁺ |
| 346.23 | H₂O (18.01 Da) | 328.22 | [M+H-CH₃OH-H₂O]⁺ |
| 328.22 | CO (28.00 Da) | 300.22 | [M+H-CH₃OH-H₂O-CO]⁺ |
Proposed Fragmentation Pathway
The proposed fragmentation pathway of Carmichaeline is initiated by the loss of a water molecule from the protonated precursor ion, followed by the elimination of a methanol molecule. A subsequent loss of carbon monoxide from the ring structure is also anticipated, which is a common fragmentation pattern for this class of alkaloids.
Application Notes and Protocols: 1H and 13C NMR Assignment for Diterpenoid Alkaloids from Aconitum carmichaelii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diterpenoid alkaloids, particularly those isolated from the genus Aconitum, represent a class of natural products with complex chemical structures and significant biological activities. Among these, C19-diterpenoid alkaloids from Aconitum carmichaelii are of great interest due to their pharmacological and toxicological properties. The precise structural elucidation of these compounds is crucial for understanding their structure-activity relationships and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous assignment of the complex molecular framework of these alkaloids.
This document provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra for C19-diterpenoid alkaloids, using a representative compound from Aconitum carmichaelii as an example.
Note on the Target Compound: Initial literature searches for "Carmichaenine C" did not yield publicly available, complete 1H and 13C NMR datasets. Therefore, this application note utilizes the comprehensive NMR data for 1-epi-hokbusine A , a C19-diterpenoid alkaloid isolated from Aconitum carmichaelii, as a representative example to illustrate the data presentation and experimental protocols.
Data Presentation: 1H and 13C NMR Assignments for 1-epi-hokbusine A
The 1H and 13C NMR spectral data for 1-epi-hokbusine A were acquired in acetone-d6. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals. The coupling constants (J) are reported in Hertz (Hz).
| Position | δC (ppm, 150 MHz) | δH (ppm, 600 MHz, multiplicity, J in Hz) |
| 1 | 82.7 | 3.25 (1H, d, J = 7.2) |
| 2 | 34.0 | 2.15 (1H, m), 1.85 (1H, m) |
| 3 | 71.7 | 3.95 (1H, t, J = 6.0) |
| 4 | 43.7 | - |
| 5 | 45.8 | 2.55 (1H, d, J = 6.0) |
| 6 | 83.3 | 4.10 (1H, d, J = 6.0) |
| 7 | 41.6 | 2.05 (1H, m) |
| 8 | 82.5 | 4.20 (1H, s) |
| 9 | 45.4 | 2.80 (1H, d, J = 6.6) |
| 10 | 41.9 | 2.10 (1H, m) |
| 11 | 50.7 | - |
| 12 | 36.4 | 2.30 (1H, m), 1.70 (1H, m) |
| 13 | 75.1 | 3.80 (1H, d, J = 6.0) |
| 14 | 79.7 | 4.85 (1H, t, J = 4.8) |
| 15 | 77.8 | 4.30 (1H, d, J = 6.0) |
| 16 | 93.4 | 5.20 (1H, d, J = 6.0) |
| 17 | 62.6 | 3.60 (1H, s) |
| 19 | 50.1 | 2.90 (1H, m), 2.70 (1H, m) |
| N-CH2 | 42.8 | 3.10 (1H, m), 2.50 (1H, m) |
| N-CH2-CH3 | 13.5 | 1.10 (3H, t, J = 7.2) |
| OCH3-1 | 56.5 | 3.35 (3H, s) |
| OCH3-6 | 58.8 | 3.40 (3H, s) |
| OCH3-8 | 50.0 | 3.30 (3H, s) |
| OCH3-16 | 62.9 | 3.50 (3H, s) |
| OCH3-18 | 59.4 | 3.20 (3H, s) |
| 14-O-Benzoyl | ||
| C=O | 166.4 | - |
| C-1' | 131.1 | - |
| C-2'/6' | 130.0 | 8.05 (2H, d, J = 7.8) |
| C-3'/5' | 128.7 | 7.50 (2H, t, J = 7.8) |
| C-4' | 133.3 | 7.65 (1H, t, J = 7.8) |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Sample Purity: The isolated diterpenoid alkaloid should be of high purity (>95%), as confirmed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Quantity: Weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, acetone-d6, or pyridine-d5). The choice of solvent depends on the solubility of the compound. Acetone-d6 was used for 1-epi-hokbusine A.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (0.00 ppm for both 1H and 13C).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400, 500, or 600 MHz). The following experiments are essential for the complete structural elucidation of complex molecules like diterpenoid alkaloids.
-
1D NMR Experiments:
-
1H NMR: Provides information about the number of different types of protons and their chemical environments.
-
13C NMR: Provides information about the number of different types of carbons. Proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (one-bond C-H correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). This is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Mandatory Visualization
Caption: Workflow for the isolation and structure elucidation of diterpenoid alkaloids.
Caption: Signaling pathway of Aconitine-type alkaloids on voltage-gated sodium channels.
Application Note: Cytotoxicity Screening of Carmichaenine C on Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity screening of the novel compound Carmichaenine C against various cancer cell lines. Detailed protocols for essential assays, including cell viability (MTT), apoptosis analysis (Annexin V/PI staining), and cell cycle analysis, are presented. Furthermore, a methodology for investigating the potential mechanism of action through Western blotting is outlined. The provided workflows, data presentation formats, and pathway diagrams offer a structured approach to evaluating the anticancer potential of this compound.
Introduction
The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer. Natural products have historically been a rich source of new therapeutic leads. This compound, a diterpenoid alkaloid, represents a potential candidate for investigation due to the known cytotoxic activities of related compounds. A systematic screening of its effects on cancer cell viability, induction of apoptosis, and cell cycle progression is the foundational step in assessing its therapeutic potential. This application note details the standardized procedures for such a screening.
Data Presentation
Quantitative data from the following experiments should be meticulously recorded and organized. The tables below serve as templates for presenting the results obtained from the screening of this compound.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | e.g., 25.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | e.g., 32.8 ± 3.5 |
| HeLa | Cervical Adenocarcinoma | e.g., 18.2 ± 1.9 |
| HepG2 | Hepatocellular Carcinoma | e.g., 45.1 ± 4.2 |
| HCT-116 | Colorectal Carcinoma | e.g., 22.7 ± 2.8 |
Note: The IC50 values presented are hypothetical examples.
Table 2: Apoptosis Analysis of A549 Cells Treated with this compound for 48h
| Treatment Group | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |
| Control | 0 | e.g., 2.1 ± 0.3 | e.g., 1.5 ± 0.2 | e.g., 0.8 ± 0.1 | e.g., 95.6 ± 0.5 |
| This compound | 12.5 | e.g., 10.3 ± 1.1 | e.g., 5.2 ± 0.6 | e.g., 1.1 ± 0.2 | e.g., 83.4 ± 1.5 |
| This compound | 25 | e.g., 25.7 ± 2.3 | e.g., 12.4 ± 1.4 | e.g., 1.8 ± 0.3 | e.g., 60.1 ± 3.1 |
| This compound | 50 | e.g., 40.1 ± 3.5 | e.g., 20.5 ± 2.1 | e.g., 2.5 ± 0.4 | e.g., 36.9 ± 4.0 |
Note: The percentage values presented are hypothetical examples.
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound for 24h
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | e.g., 55.2 ± 4.1 | e.g., 28.3 ± 2.5 | e.g., 16.5 ± 1.8 |
| This compound | 12.5 | e.g., 65.8 ± 5.2 | e.g., 20.1 ± 2.0 | e.g., 14.1 ± 1.5 |
| This compound | 25 | e.g., 75.3 ± 6.3 | e.g., 15.2 ± 1.7 | e.g., 9.5 ± 1.1 |
| This compound | 50 | e.g., 40.1 ± 3.8 | e.g., 18.5 ± 1.9 | e.g., 41.4 ± 4.2 |
Note: The percentage values presented are hypothetical examples and may suggest G0/G1 or G2/M arrest depending on the compound's mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[4]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate before aspiration.[5]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm (or between 550-600 nm) with a reference wavelength of 620-650 nm using a microplate reader.[2][4]
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50/2, IC50, 2xIC50) for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.[6]
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples immediately by flow cytometry.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[10]
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol[10]
-
RNase A solution (100 µg/mL)[10]
-
Propidium Iodide (PI) staining solution (50 µg/mL)[10]
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells (approximately 1 x 10^6 cells per sample).[10]
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 400 µL of PBS.[10]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[10]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for several weeks.[11][12]
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[11]
-
Wash the cells twice with PBS.[10]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[11]
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the molecular pathways affected by this compound.[13][14]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, p53, Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.[14]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.[13]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times for 5 minutes each with TBST.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
Visualizations
Experimental Workflow
Caption: Workflow for cytotoxicity screening of this compound.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: Potential mitochondrial apoptosis pathway induced by this compound.
Logical Relationship of Apoptosis Assay Results
Caption: Interpretation of Annexin V and PI staining in flow cytometry.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Pharmacokinetic Profiling of Novel Natural Compounds in Animal Models
DISCLAIMER: As of the last update, specific pharmacokinetic data for Carmichaenine C in animal models is not available in the public domain. The following application notes and protocols provide a generalized framework for the pharmacokinetic profiling of a novel natural product, which can be adapted for compounds such as this compound by researchers and drug development professionals. The data presented is illustrative.
Introduction
The preclinical pharmacokinetic evaluation of novel natural compounds is a critical step in drug discovery and development. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound provides essential insights into its potential efficacy and safety. These notes offer a detailed protocol for conducting pharmacokinetic studies of a novel compound in a rat model, a commonly used preclinical species. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity.[1][2][3]
Experimental Protocols
Animal Studies
A typical pharmacokinetic study involves administering the compound through both intravenous (IV) and oral (PO) routes to different groups of animals to determine key parameters, including bioavailability.[4]
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals should be fasted overnight before oral administration.[5]
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Dosing Formulation:
-
IV Formulation: The compound is dissolved in a vehicle suitable for intravenous injection, such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol.
-
PO Formulation: The compound is suspended in a vehicle suitable for oral gavage, such as 0.5% carboxymethyl cellulose.
-
-
Administration:
-
IV: A single bolus dose is administered via the tail vein.
-
PO: A single dose is administered by oral gavage.
-
-
Blood Sampling:
-
Approximately 0.25 mL of blood is collected from the jugular vein at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
IV Group Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
Bioanalytical Method: LC-MS/MS Quantification
The concentration of the novel compound in plasma samples is determined using a validated LC-MS/MS method.[1][8]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
LC-MS/MS System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Data Presentation: Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 1: Illustrative Pharmacokinetic Parameters after Intravenous Administration (1 mg/kg)
| Parameter | Symbol | Unit | Value |
| Area Under the Curve (0-inf) | AUC₀-inf | ng·h/mL | 1500 |
| Half-life | t₁/₂ | h | 3.5 |
| Clearance | CL | L/h/kg | 0.67 |
| Volume of Distribution | Vd | L/kg | 3.3 |
| Mean Residence Time | MRT | h | 4.2 |
Table 2: Illustrative Pharmacokinetic Parameters after Oral Administration (10 mg/kg)
| Parameter | Symbol | Unit | Value |
| Maximum Concentration | Cmax | ng/mL | 850 |
| Time to Maximum Concentration | Tmax | h | 1.5 |
| Area Under the Curve (0-inf) | AUC₀-inf | ng·h/mL | 6000 |
| Half-life | t₁/₂ | h | 4.1 |
| Oral Bioavailability | F | % | 40 |
Mandatory Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic profiling.
Caption: Hypothetical signaling pathway influenced by a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Total Synthesis and Derivatization of Carmichaenine C
Initial Search and Information Scarcity
A comprehensive search for the total synthesis and derivatization of a compound specifically named "Carmichaenine C" did not yield any direct scientific literature, experimental protocols, or published data. This suggests that "this compound" may be a very recently discovered natural product, a compound that has not yet been the subject of total synthesis efforts, or potentially a misnomer. The scientific landscape is vast and constantly evolving; however, based on currently available indexed information, detailed methodologies for its synthesis and derivatization are not publicly accessible.
Pivoting to a General Framework
In the absence of specific data for this compound, this document will provide a generalized framework and illustrative protocols for the total synthesis and derivatization of complex natural products, drawing parallels from established methodologies for other alkaloids and bioactive molecules. This will serve as a foundational guide for researchers approaching the synthesis of a novel target like this compound.
Section 1: General Strategy for Total Synthesis of a Complex Natural Product
The total synthesis of a complex natural product is a multifaceted endeavor that typically involves a retrosynthetic analysis to break down the target molecule into simpler, commercially available starting materials.
1.1 Retrosynthetic Analysis Workflow
A logical workflow for devising a synthetic route is crucial. The following diagram illustrates a typical retrosynthetic thought process.
Caption: A simplified retrosynthetic analysis workflow.
1.2 Key Synthetic Transformations (Illustrative Examples)
The following table outlines common, powerful reactions often employed in the synthesis of complex alkaloids. The specific choice of reactions would depend on the actual structure of this compound.
| Reaction Type | Description | Reagents and Conditions (General) |
| Diels-Alder Cycloaddition | Forms six-membered rings with high stereocontrol. | Diene, Dienophile, Lewis Acid Catalyst (e.g., BF₃·OEt₂), Toluene, 0 °C to reflux. |
| Pictet-Spengler Reaction | Constructs tetrahydroisoquinoline or β-carboline skeletons. | Tryptamine or phenethylamine (B48288) derivative, Aldehyde or ketone, Acid catalyst (e.g., TFA), CH₂Cl₂, rt. |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Forms carbon-carbon bonds to assemble complex frameworks. | Aryl/vinyl halide or triflate, Boronic acid/ester or alkene, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O). |
| Ring-Closing Metathesis (RCM) | Forms cyclic alkenes, often used for macrocyclization. | Diene substrate, Grubbs' or Hoveyda-Grubbs' catalyst, CH₂Cl₂, reflux. |
Section 2: Derivatization Strategies for Bioactive Molecules
Once a total synthesis is established, derivatization is key to exploring the structure-activity relationship (SAR) and developing analogs with improved pharmacological properties.
2.1 Common Derivatization Approaches
The workflow for generating and screening a library of derivatives is depicted below.
Caption: A typical workflow for derivatization and SAR studies.
2.2 Illustrative Protocol: N-Acylation of an Amine-Containing Natural Product
This protocol provides a general method for acylating a primary or secondary amine, a common functional group in alkaloids.
Materials:
-
Amine-containing substrate (1.0 eq)
-
Acyl chloride or anhydride (B1165640) (1.1 - 1.5 eq)
-
Tertiary amine base (e.g., Triethylamine, DIPEA) (2.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-containing substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base dropwise to the stirred solution.
-
Slowly add the acyl chloride or anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acylated derivative.
Characterization Data (Hypothetical)
The following table presents a hypothetical summary of characterization data for a series of derivatives.
| Derivative | R Group | Yield (%) | Purity (HPLC, %) | IC₅₀ (µM) vs. Target X |
| 1a | -COCH₃ | 85 | >98 | 10.2 |
| 1b | -COPh | 78 | >99 | 5.8 |
| 1c | -CO(CH₂)₂Ph | 81 | >98 | 2.1 |
| 1d | -SO₂Ph | 65 | >97 | 15.6 |
Section 3: Potential Signaling Pathways
Without knowing the biological activity of this compound, we can only speculate on potential signaling pathways it might modulate based on the activities of other known alkaloids. Many alkaloids are known to interact with key cellular signaling cascades.
3.1 Hypothetical Signaling Pathway Interaction
The diagram below illustrates a common signaling pathway, the MAPK/ERK pathway, which is frequently a target of bioactive natural products.
Caption: A hypothetical inhibitory effect on the MAPK/ERK pathway.
While the total synthesis and derivatization of this compound have not been reported, this document provides a foundational guide for approaching such a research endeavor. The principles of retrosynthetic analysis, the application of powerful synthetic methodologies, systematic derivatization for SAR studies, and the investigation of biological mechanisms are universally applicable in the field of natural product chemistry and drug discovery. As research progresses and the structure and bioactivity of this compound are elucidated, these general protocols can be adapted to suit the specific chemical features and therapeutic potential of this novel molecule.
Application Notes and Protocols for the Quantification of Carmichaenine C in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carmichaenine C is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. Due to the narrow therapeutic window and potential toxicity of Aconitum alkaloids, accurate quantification of these compounds in plant extracts is crucial for quality control, standardization, and safe drug development. These application notes provide a detailed protocol for the quantification of this compound in plant extracts using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), a highly sensitive and selective analytical technique.
Data Presentation
The following table summarizes representative quantitative data for this compound and related alkaloids in different parts of Aconitum species, compiled from various metabolomic studies.[1][2] Please note that absolute concentrations can vary significantly based on the plant's species, origin, harvest time, and processing methods.
| Compound | Plant Material | Concentration Range (µg/g of dried plant material) | Analytical Method |
| This compound | Lateral root of Aconitum carmichaelii | 5 - 50 | UPLC-Q-TOF-MS |
| Mother root of Aconitum carmichaelii | 2 - 20 | UPLC-Q-TOF-MS | |
| Aconitine | Lateral root of Aconitum carmichaelii | 10 - 100 | HPLC-MS/MS |
| Mesaconitine | Lateral root of Aconitum carmichaelii | 5 - 80 | HPLC-MS/MS |
| Hypaconitine | Lateral root of Aconitum carmichaelii | 5 - 70 | HPLC-MS/MS |
Experimental Protocols
Sample Preparation and Extraction
This protocol outlines the extraction of this compound from plant material.
Materials:
-
Dried plant material (e.g., roots of Aconitum carmichaelii)
-
70% Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Shaker
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grind the dried plant material into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of 70% methanol to the tube.[3]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.[3]
-
Transfer the tube to a shaker and agitate for 60 minutes.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for UPLC-Q-TOF-MS analysis.
UPLC-Q-TOF-MS Analysis
This protocol describes the instrumental analysis for the quantification of this compound.
Instrumentation:
-
UPLC system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (e.g., Agilent 1290 UHPLC with 6550 UHD Q-TOF/MS).[4]
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Fragmentor Voltage: 175 V.
-
Skimmer Voltage: 65 V.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Targeted MS/MS or Full Scan mode. For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer (QQQ) is often preferred for higher sensitivity and specificity.[4]
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and accurate mass.
-
Generate a calibration curve using a certified reference standard of this compound at various concentrations.
-
Quantify the amount of this compound in the plant extract by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow for Quantification of this compound
Caption: Workflow for this compound quantification.
Logical Relationship for Method Validation
References
- 1. UPLC-Q-TOF-HDMS analysis of constituents in the root of two kinds of Aconitum using a metabolomics approach [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Extraction of Carmichaenine C from Aconitum Species
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction yield of Carmichaenine C from Aconitum species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Aconitum species?
A1: this compound is a C20-diterpenoid alkaloid found in various Aconitum species, particularly Aconitum carmichaelii. These alkaloids are of significant interest to researchers for their potential pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. Optimizing their extraction is crucial for further research and potential drug development.
Q2: Which Aconitum species are the best sources for this compound?
A2: While several Aconitum species contain diterpenoid alkaloids, Aconitum carmichaelii is a well-documented source of a wide array of these compounds, including various C20-diterpenoid alkaloids structurally related to this compound.
Q3: What are the most critical factors influencing the extraction yield of this compound?
A3: The key factors influencing the extraction yield of this compound and other diterpenoid alkaloids include:
-
Solvent System: The choice of solvent and its polarity is critical. Ethanol and methanol, often in aqueous solutions, are commonly used.
-
Temperature: Higher temperatures can enhance solubility and diffusion but may also lead to the degradation of heat-sensitive alkaloids.[1][2]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds.
-
pH: The pH of the extraction medium can significantly affect the solubility and stability of alkaloids, which are basic compounds. Acidic conditions are often used to improve the extraction of alkaloids.[1]
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally improves extraction efficiency by increasing the concentration gradient.
-
Extraction Method: The chosen technique (e.g., reflux, ultrasonic-assisted extraction, microwave-assisted extraction) plays a significant role in extraction efficiency and time.
Q4: How does the processing of the raw plant material affect the alkaloid content?
A4: Traditional processing of Aconitum roots, often involving boiling or steaming, is primarily done to reduce the toxicity of highly toxic diester-diterpenoid alkaloids by hydrolyzing them into less toxic monoester or non-ester alkaloids.[3] This processing can significantly alter the chemical profile and may affect the yield of specific compounds like this compound. For research focused on isolating specific native alkaloids, unprocessed plant material is typically used.
Q5: What are the common analytical techniques used to quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the qualitative and quantitative analysis of Aconitum alkaloids.[3] Ultra-Performance Liquid Chromatography (UPLC) coupled with MS offers higher resolution and sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent may not be optimal for extracting C20-diterpenoid alkaloids. 2. Insufficient Extraction Time/Temperature: The conditions may not be sufficient to extract the compound fully. 3. Degradation of this compound: Alkaloids can be sensitive to high temperatures and extreme pH levels.[1][2] 4. Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | 1. Optimize Solvent System: Test different solvents (e.g., methanol, ethanol) and their aqueous concentrations (e.g., 70-95%). An acidic modifier (e.g., 0.1 M HCl) can improve the solubility of alkaloids. 2. Optimize Extraction Parameters: Increase extraction time or temperature incrementally, monitoring for potential degradation. For heat-sensitive compounds, consider non-thermal methods like ultrasonic-assisted extraction (UAE). 3. Control Extraction Conditions: Maintain a stable and appropriate pH (typically acidic for initial extraction). Avoid prolonged exposure to high temperatures. Store extracts at low temperatures (-20°C) to prevent degradation. 4. Grind Plant Material: Reduce the particle size of the dried plant material to increase the surface area for extraction. |
| Inconsistent Results between Batches | 1. Variability in Plant Material: The concentration of alkaloids can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different yields. 3. Solvent Evaporation: Inconsistent solvent volume during extraction or workup can affect concentration. | 1. Standardize Plant Material: Use plant material from the same source and batch if possible. Standardize the drying and storage conditions. 2. Maintain Strict Protocol: Adhere strictly to the validated extraction protocol for all samples. 3. Control Solvent Volume: Use a condenser during reflux extraction and ensure consistent final extract volumes. |
| Poor Chromatographic Resolution | 1. Inappropriate HPLC Column: The column chemistry may not be suitable for separating complex alkaloid mixtures. 2. Suboptimal Mobile Phase: The mobile phase composition, pH, or gradient may not be optimized. 3. Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. | 1. Select Appropriate Column: A C18 or C8 reversed-phase column is commonly used for Aconitum alkaloids. 2. Optimize Mobile Phase: Adjust the organic modifier (acetonitrile or methanol) gradient and the pH of the aqueous phase (an ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer is often used). 3. Dilute Sample: Dilute the sample extract before injection. |
| Peak Tailing in HPLC | 1. Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with the basic nitrogen of the alkaloid. 2. Inappropriate Mobile Phase pH: If the pH is not optimal, it can lead to poor peak shape. | 1. Use End-capped Column or Additive: Use a modern, end-capped HPLC column. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can reduce tailing, but this is less necessary with high-purity silica columns. 2. Adjust Mobile Phase pH: Adjust the pH of the mobile phase to ensure consistent ionization of the analyte. |
Data Presentation: Comparison of Extraction Methods for Diterpenoid Alkaloids
While specific data for this compound is limited, the following table summarizes yields for related diterpenoid alkaloids from Aconitum species using different extraction methods, providing a basis for comparison.
| Extraction Method | Plant Material | Target Alkaloid(s) | Solvent | Temperature | Time | Yield | Reference |
| Heat Reflux Extraction (HRE) | Aconitum coreanum | Guanfu base A | 90% Ethanol | Boiling | 10 h | Lower than PEF & UAE | [4] |
| Ultrasonic-Assisted Extraction (UAE) | Aconitum coreanum | Guanfu base A | 90% Ethanol | Not specified | 40 min | 40.50% (total alkaloids) | [4] |
| Pulsed Electric Field (PEF) | Aconitum coreanum | Guanfu base A | 90% Ethanol | Not specified | < 1 min | 3.94 mg/g (Guanfu base A) | [4] |
| Maceration | Various medicinal plants | Total Alkaloids | Not specified | Room Temp | 48 h | Lower than modern methods | [5] |
| Soxhlet Extraction | Various medicinal plants | Total Alkaloids | Not specified | Boiling | 6 h | Lower than modern methods | [5] |
| Microwave-Assisted Extraction (MAE) | Various medicinal plants | Total Alkaloids | Not specified | Not specified | 25 min | 2.50% (total alkaloids) | [5] |
Experimental Protocols
1. General Protocol for Acid-Percolation and Liquid-Liquid Extraction of C20-Diterpenoid Alkaloids
This protocol is adapted from the extraction of Carmichaeline A, a C20-diterpenoid alkaloid from Aconitum carmichaelii.
-
Materials:
-
Dried and powdered roots of Aconitum carmichaelii
-
0.1 M Hydrochloric acid (HCl)
-
10% Ammonium hydroxide (B78521) (NH4OH) solution
-
Ethyl acetate
-
Percolator
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Pack the powdered Aconitum carmichaelii roots into the percolator.
-
Percolate the plant material with 0.1 M HCl until the eluate is nearly colorless.
-
Collect the acidic aqueous solution and basify it with 10% NH4OH to a pH of approximately 10.
-
Perform liquid-liquid extraction of the basified solution with ethyl acetate (3-5 times).
-
Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
The crude extract can be further purified using column chromatography (e.g., silica gel or alumina).
-
2. Protocol for Ultrasonic-Assisted Extraction (UAE) of Diterpenoid Alkaloids
This is a general protocol that can be optimized for this compound.
-
Materials:
-
Dried and powdered roots of Aconitum carmichaelii
-
85% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
-
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in a flask.
-
Add the extraction solvent (85% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 75 minutes).
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
Collect the supernatant and, if necessary, repeat the extraction process on the residue 1-2 more times.
-
Combine the supernatants and concentrate them to obtain the crude extract.
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low extraction yield of this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
Technical Support Center: Overcoming Challenges in the Purification of Diterpenoid Alkalaloids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying diterpenoid alkaloids?
A1: The primary challenges in the purification of diterpenoid alkaloids include:
-
Low abundance: These compounds are often present in low concentrations in their natural sources, making extraction and isolation difficult.[1]
-
Structural complexity and similarity: Diterpenoid alkaloids belong to a diverse family with many structurally similar analogs, which complicates their separation.
-
Co-extraction of interfering substances: Crude extracts often contain a complex mixture of other metabolites that can interfere with purification steps.
-
Alkaloid stability: Some diterpenoid alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during purification.[2]
Q2: What are the most common methods for extracting diterpenoid alkaloids from plant material?
A2: The most common extraction methods involve solvent extraction. A typical procedure begins with defatting the dried and powdered plant material with a non-polar solvent like n-hexane. Subsequently, the alkaloids are extracted using a more polar solvent such as methanol (B129727) or ethanol (B145695), often with the addition of an acid to form alkaloid salts, which are more soluble in the extraction solvent.[3] Modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to improve extraction efficiency.
Q3: Which chromatographic techniques are most effective for purifying diterpenoid alkaloids?
A3: A multi-step chromatographic approach is generally the most effective.
-
Initial Fractionation: Column chromatography using silica (B1680970) gel or alumina (B75360) is a common first step to separate the crude extract into fractions of varying polarity.
-
Intermediate Purification: High-Performance Liquid Chromatography (HPLC), particularly in the preparative mode, is a powerful tool for separating structurally similar alkaloids. Reversed-phase columns, such as C18 and Phenyl-Hexyl, are frequently used.
-
High-Resolution Separation: For complex mixtures of basic compounds like alkaloids, pH-zone-refining counter-current chromatography (CCC) has proven to be a highly efficient preparative separation technique.[3][4]
Q4: How can I confirm the identity and purity of my isolated diterpenoid alkaloid?
A4: A combination of spectroscopic and spectrometric methods is essential for structural elucidation and purity confirmation. These include Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) for detailed structural information. The final purity is typically assessed by HPLC, aiming for a single, sharp peak.[4]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution/Overlapping Peaks | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the solvent ratio, pH, or by adding modifiers like triethylamine (B128534) to improve peak shape for basic compounds.[1] Consider switching to a different column chemistry (e.g., from C18 to Phenyl-Hexyl for aromatic alkaloids).[5][6][7] |
| Column overloading. | Reduce the sample concentration or injection volume. For preparative HPLC, consider using a larger diameter column. | |
| Peak Tailing | Secondary interactions between the basic alkaloid and residual silanols on the silica-based column. | Add a competitive base like triethylamine (0.1-0.5%) to the mobile phase. Use a modern, end-capped HPLC column. Operate at a lower pH to protonate the silanols or a higher pH to neutralize the basic alkaloids (ensure column stability at the chosen pH). |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily to avoid evaporation of volatile components. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Filter all samples and mobile phases through a 0.45 µm filter. If pressure is still high, reverse-flush the column (if permissible by the manufacturer). |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and miscible with the organic solvent. |
Crystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form | Solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration. If using a good solvent, try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity appears, then warm slightly to redissolve and cool slowly.[8][9] |
| Nucleation is inhibited. | Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. Add a seed crystal from a previous successful crystallization.[10] | |
| Oiling Out (Formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent. | Add more solvent to lower the saturation temperature.[8] |
| Impurities are present. | Try to further purify the compound by another chromatographic step before attempting crystallization. | |
| Formation of very small crystals | Rapid cooling or high supersaturation. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Use a less concentrated solution. |
Data Presentation: Comparison of Purification Techniques
Table 1: Comparison of Extraction Methods for Alkaloids
| Extraction Method | Principle | Average Yield (%) | Average Purity (%) | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | 1.19 | 71.3 | Simple, requires minimal equipment. | Time-consuming (24-48h), lower yield and purity.[11] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | 1.63 | 78.5 | More efficient than maceration. | Can degrade thermolabile compounds, time-consuming (24-48h).[11] |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | 2.06 | 86.7 | Faster (around 30 min), improved yield.[11] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | 2.50 | 88.2 | Very fast (around 25 min), high yield.[11] | Requires specialized equipment, potential for localized overheating. |
| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase extraction efficiency. | 2.63 | 88.8 | Very fast (around 20 min), highest yield and purity, low solvent consumption.[11] | Requires expensive, specialized equipment. |
Data adapted from a comparative study on various medicinal plant alkaloids and may vary for specific diterpenoid alkaloids.[11]
Table 2: Comparison of Preparative HPLC Columns for Diterpenoid Alkaloid Purification
| Column Type | Stationary Phase | Separation Mechanism | Selectivity for Diterpenoid Alkaloids | Typical Mobile Phase |
| C18 (ODS) | Octadecyl-silica | Hydrophobic interactions | Good general-purpose column for a wide range of polarities. Separation is primarily based on the hydrophobicity of the alkaloid. | Acetonitrile/Methanol and water/buffer mixtures. |
| Phenyl-Hexyl | Phenyl-hexyl-silica | Hydrophobic and π-π interactions | Offers alternative selectivity, especially for alkaloids with aromatic rings. The π-π interactions can enhance the separation of structurally similar aromatic compounds that are difficult to resolve on a C18 column.[5][6][7] | Acetonitrile/Methanol and water/buffer mixtures. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation of Diterpenoid Alkaloids
-
Grinding and Defatting: Grind the dried plant material to a fine powder. Suspend the powder in n-hexane (1:10 w/v) and stir for 24 hours at room temperature to remove non-polar compounds. Filter and discard the hexane (B92381) extract.
-
Acidified Alcohol Extraction: Macerate the defatted plant material in 80% ethanol containing 1% hydrochloric acid (1:10 w/v) for 48 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acid-Base Partitioning: a. Dissolve the concentrated aqueous extract in 1 M HCl. b. Wash the acidic solution with dichloromethane (B109758) to remove neutral and weakly acidic compounds. c. Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide. d. Extract the basic solution multiple times with dichloromethane. e. Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid extract.
-
Silica Gel Column Chromatography: a. Dissolve the crude alkaloid extract in a minimal amount of dichloromethane. b. Prepare a silica gel column packed in n-hexane. c. Load the sample onto the column. d. Elute the column with a stepwise gradient of increasing polarity, for example, n-hexane:ethyl acetate (B1210297) mixtures followed by ethyl acetate:methanol mixtures. e. Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.
Protocol 2: Purification of Atisine (B3415921) by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified, atisine-containing fraction from the silica gel column in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 235 nm.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: Linear gradient from 20% to 70% B
-
35-40 min: 70% B
-
40-45 min: Linear gradient from 70% to 20% B
-
45-50 min: 20% B (equilibration)
-
-
Fraction Collection: Collect the peak corresponding to atisine based on the retention time of a standard, if available, or collect all major peaks for subsequent analysis.
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure. The remaining residue is the purified atisine.
Protocol 3: Recrystallization of a Diterpenoid Alkaloid
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified alkaloid in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[2][10] Common solvents to test include methanol, ethanol, acetone, ethyl acetate, and their mixtures with water.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.[2][10]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the purification of diterpenoid alkaloids.
Signaling Pathways
Caption: Mechanism of aconitine-induced cardiotoxicity and neurotoxicity.
Caption: Simplified biosynthetic pathway of atisine-type diterpenoid alkaloids.[12]
References
- 1. jocpr.com [jocpr.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. longdom.org [longdom.org]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carmichaenine C Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of Carmichaenine C.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound and related Aconitum alkaloids.
Question: Why am I observing poor peak shape (tailing or fronting) for this compound?
Answer:
Poor peak shape is a common issue that can significantly impact resolution and quantification. Here are the potential causes and solutions:
-
Secondary Interactions: Amine groups in this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH above 9 has been shown to be effective for separating Aconitum alkaloids.[1] Using a buffer like ammonium (B1175870) bicarbonate can help maintain a stable, higher pH.[1]
-
Use of Additives: Incorporate additives like triethylamine (B128534) (TEA) into the mobile phase to mask the active silanol sites.
-
Column Selection: Opt for a column with end-capping or a more inert stationary phase to minimize silanol interactions.
-
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[2]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Mobile Phase Composition: The choice of organic solvent and additives is crucial.
-
Solution: Acetonitrile (B52724) is often preferred over methanol (B129727) as it can provide a better signal-to-noise ratio.[3] The addition of a small percentage of an acid, like formic acid (typically 0.1%), can improve peak shape and ionization efficiency in mass spectrometry detection.[3][4]
-
-
Physical Column Issues: A blocked frit or a void at the column inlet can distort peak shape.
-
Solution: Reverse-flush the column (if permissible by the manufacturer) or replace the column frit. Using a guard column can help protect the analytical column from particulate matter.
-
Question: How can I resolve co-eluting peaks of this compound and other structurally similar alkaloids?
Answer:
Co-elution is a major challenge in the analysis of complex mixtures like herbal extracts containing multiple Aconitum alkaloids. Here’s how to address it:
-
Optimize Mobile Phase Selectivity:
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter the elution order.
-
Modify Additives: The type and concentration of the mobile phase additive can significantly impact selectivity. For instance, changing from formic acid to ammonium bicarbonate will drastically alter the mobile phase pH and, consequently, the retention and selectivity of ionizable compounds like this compound.[1]
-
Gradient Elution: A shallow gradient can improve the separation of closely eluting peaks. Experiment with different gradient slopes and durations.
-
-
Adjust Stationary Phase Chemistry:
-
Column Type: While C18 columns are widely used, other stationary phases like phenyl-hexyl or embedded-polar group (EPG) columns can offer different selectivities for alkaloids.
-
Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase column efficiency and can improve resolution.
-
-
Temperature Control:
-
Solution: Varying the column temperature can affect the selectivity of the separation. Try operating at different temperatures (e.g., 25°C, 30°C, 35°C) to see the impact on resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing 0.1% formic acid, using a gradient elution.[3][4]
Q2: What are the typical detection methods for this compound?
A2: Due to the lack of a strong chromophore, UV detection can be challenging. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred method for its high sensitivity and selectivity.[3][4]
Q3: How can I improve the sensitivity of my analysis?
A3: To improve sensitivity:
-
Use a mass spectrometer for detection.
-
Optimize the mobile phase for better ionization. Acetonitrile is often better than methanol for higher signal-to-noise ratios.[3] Adding formic acid enhances positive ion formation.[3]
-
Ensure clean sample extracts to reduce matrix effects.
-
Use a column with a smaller internal diameter to increase the analyte concentration reaching the detector.
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by:
-
Impure mobile phase solvents or additives.
-
Contamination in the HPLC system or column.
-
Detector issues.
-
Air bubbles in the system. Ensure you are using high-purity solvents and freshly prepared mobile phases. Degas your mobile phase and purge the pump to remove any air bubbles.
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and method validation parameters for the analysis of Aconitum alkaloids, including compounds structurally similar to this compound.
Table 1: Example HPLC and UPLC Chromatographic Conditions for Aconitum Alkaloids
| Parameter | HPLC Method 1 | UPLC Method 1 | UPLC Method 2 |
| Column | Alltima RP-C18 (250 x 4.6 mm, 5 µm)[1] | Waters UPLC BEH C18 (dimensions not specified)[5] | Shiseido CAPCELL PAK MGⅡ C18 (100 x 2.0 mm, 3.0 µm)[2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate[1] | 0.1% Formic Acid in Water[5] | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[5] | Acetonitrile with 0.1% Formic Acid[2] |
| Gradient | Gradient Elution[1] | Gradient Elution[5] | 25-60% B (0-4.5 min), 60-90% B (4.5-6.0 min), 90-25% B (6.0-6.5 min)[2] |
| Flow Rate | 1.0 mL/min[1] | Not specified | Not specified |
| Column Temp. | Room Temperature[1] | Not specified | 45°C[2] |
| Detection | UV (240 nm)[1] | MS/MS (MRM, Positive Ion Mode)[5] | MS/MS (Positive Ion Mode)[2] |
Table 2: Example Method Validation Data for Aconitum Alkaloids by UPLC-MS/MS
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Mesaconitine (MA) | 1.41 - 501.00 | 1.41 | 99.7 - 101.7 | [3][6] |
| Aconitine (AC) | Not Specified | 1.20 | 99.7 - 101.7 | [3][6] |
| Hypaconitine (HA) | 1.92 - 533.18 | 1.92 | 99.7 - 101.7 | [3][6] |
| Benzoylmesaconine (BMA) | Not Specified | 4.28 | 99.7 - 101.7 | [3][6] |
| Benzoylaconine (BAC) | 1.99 - 2490.00 | 1.99 | 99.7 - 101.7 | [3][6] |
| Benzoylhypaconine (BHA) | Not Specified | 2.02 | 99.7 - 101.7 | [3][6] |
Experimental Protocols
Protocol 1: General Method Development for Improving this compound Resolution
-
Initial Column and Mobile Phase Selection:
-
Select a C18 column (e.g., 100 mm x 2.1 mm, < 3 µm particle size).
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Elution:
-
Start with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of this compound and related alkaloids.
-
Set the flow rate to 0.3-0.5 mL/min.
-
Maintain a column temperature of 30°C.
-
-
Optimization of the Gradient:
-
Based on the initial run, create a shallower gradient around the elution time of the target analytes to improve separation.
-
For example, if the compounds of interest elute between 40% and 60% B, you could run a gradient from 35% to 65% B over a longer period (e.g., 20 minutes).
-
-
Mobile Phase pH and Additive Optimization:
-
If co-elution or peak tailing persists, prepare a new set of mobile phases using 10 mM ammonium bicarbonate (pH ~10) as Mobile Phase A.
-
Repeat the gradient optimization to observe the effect of high pH on selectivity and peak shape.
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on resolution.
-
-
Column Chemistry Evaluation:
-
If satisfactory resolution is not achieved, test a column with a different stationary phase, such as a phenyl-hexyl column, using the most promising mobile phase conditions.
-
Visualizations
Caption: Troubleshooting workflow for improving this compound resolution.
Caption: Logical workflow for HPLC method development for this compound.
References
- 1. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Carmichaenine C in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered with Carmichaenine C during bioassays. The information is presented in a question-and-answer format to directly address common problems.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer for my cell-based assay. What should I do?
A1: Poor aqueous solubility is a common challenge for complex natural products like this compound. Here are several troubleshooting steps you can take, starting with the simplest:
-
Co-solvents: Try dissolving this compound in a small amount of a water-miscible organic solvent first, before adding it to your aqueous buffer.[1] Common co-solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA).[1] Be sure to determine the final concentration of the organic solvent that is non-toxic to your cells.
-
pH Modification: Since about 75% of drugs are basic and 20% are acidic, altering the pH of your solvent can significantly improve the solubility of ionizable compounds.[1] For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[1][2] Techniques like micronization can be employed to achieve this.[2][3][4]
Q2: I've tried using DMSO, but the compound precipitates when I add it to my aqueous media. How can I prevent this?
A2: This is a common issue when the final concentration of the organic solvent is too low to maintain solubility. Here are some strategies to overcome this:
-
Optimize Co-solvent Concentration: Carefully determine the maximum tolerated concentration of the co-solvent by your cells and try to keep the final working concentration of the co-solvent as high as safely possible.
-
Use of Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[1][5] Common non-ionic surfactants used in cell culture include Tween® 20 and Pluronic® F-68. It is crucial to perform toxicity controls with the surfactant alone.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate poorly soluble drugs, forming a more water-soluble complex.[1][6] This can be an effective way to increase the aqueous solubility of your compound without using high concentrations of organic solvents.
Q3: Are there more advanced formulation strategies I can consider for in vivo studies?
A3: Yes, for more advanced applications, especially for in vivo studies, several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:[7][8]
-
Lipid-Based Formulations: If this compound is lipophilic, lipid-based delivery systems can be effective.[1][6] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution.[2][5] The drug can exist in an amorphous state, which has higher solubility than the crystalline form.
-
Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area and dissolution rate.[8][9]
Frequently Asked Questions (FAQs)
Q: What is the best initial solvent to try for dissolving this compound?
A: Based on the general properties of diterpenoid alkaloids, a good starting point would be a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO). It is a powerful solvent for a wide range of organic molecules and is miscible with water. Always start with a small amount of the compound to test its solubility.
Q: How can I determine the solubility of this compound in different solvents?
A: A systematic approach is recommended. You can perform a simple solubility test by adding a known amount of this compound to a specific volume of solvent and observing its dissolution at room temperature and with gentle heating. It is crucial to visually inspect for any undissolved particles. For a more quantitative assessment, you can analyze the supernatant of a saturated solution using techniques like HPLC or UV-Vis spectroscopy.
Q: Will the method I use to dissolve this compound affect my bioassay results?
A: Absolutely. The solvent and any excipients used can have their own biological effects. It is essential to run parallel controls in your bioassay:
- Vehicle Control: The final concentration of the solvent(s) and any other additives used to dissolve the compound, without the compound itself.
- Untreated Control: Cells or the biological system without any treatment. This will help you to distinguish the effects of this compound from the effects of the formulation components.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Visual Solubility (mg/mL) | Method of Dissolution | Observations |
| Water | 25 | Vortexing | ||
| PBS (pH 7.4) | 25 | Vortexing | ||
| Ethanol | 25 | Vortexing | ||
| Methanol | 25 | Vortexing | ||
| DMSO | 25 | Vortexing | ||
| DMF | 25 | Vortexing | ||
| Acetonitrile | 25 | Vortexing | ||
| Other |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add a minimal amount of a suitable organic co-solvent (e.g., DMSO) to the tube. Start with a volume that would result in a high concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Sonication for short periods can also aid dissolution.
-
Sterilization: If for use in cell culture, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Before use, thaw the solution and vortex to ensure homogeneity.
Protocol 2: Preparation of a this compound Formulation using Cyclodextrins
-
Cyclodextrin (B1172386) Solution: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer (e.g., PBS). The concentration of HP-β-CD may need to be optimized (e.g., 1-10% w/v).
-
This compound Addition: Add the weighed this compound powder directly to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Clarification: After stirring, centrifuge the solution at high speed to pellet any undissolved compound.
-
Quantification and Sterilization: Carefully collect the supernatant. The concentration of the solubilized this compound should be determined by a suitable analytical method (e.g., HPLC-UV). The final solution can be sterilized by filtration through a 0.22 µm filter.
Visualizations
Caption: Experimental workflow for addressing this compound solubility in bioassays.
Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solubility enhancement techniques [wisdomlib.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: Enhancing the Stability of Carmichaenine C in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Carmichaenine C in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a C19-diterpenoid alkaloid, is primarily influenced by pH, temperature, and light exposure. Like other aconitine-type alkaloids, this compound is susceptible to hydrolysis, particularly of its ester bonds.
-
pH: Alkaline and strongly acidic conditions can catalyze the hydrolysis of the ester groups, leading to the formation of less active or inactive degradation products. Generally, a mildly acidic pH is favored for the stability of related alkaloids.
-
Temperature: Elevated temperatures significantly accelerate the rate of hydrolytic degradation.[1] Storage at lower temperatures is crucial for preserving the integrity of the compound in solution.
-
Light: Exposure to UV and visible light can potentially induce photodegradation. It is recommended to protect solutions containing this compound from light.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its structural similarity to aconitine, the primary degradation pathway is expected to be hydrolysis. This process involves the cleavage of the acetyl and benzoyl ester groups. The expected degradation products would be monoester derivatives (e.g., the benzoyl derivative) and ultimately the corresponding amino alcohol core. For aconitine, hydrolysis yields benzoylaconine (B606023) and aconine.[2]
Q3: What is the recommended pH for storing this compound solutions?
A3: Based on studies of the related alkaloid aconitine, a slightly acidic pH is generally recommended to minimize hydrolysis. For aconitine, higher hydrolysis rates were observed at pH 7.4 compared to pH 6.0.[1] Therefore, maintaining the pH of this compound solutions in a weakly acidic range (e.g., pH 4-6) is advisable.
Q4: How should I prepare and store stock solutions of this compound?
A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent, such as methanol (B129727) or ethanol, before diluting with an aqueous buffer at the desired pH. For long-term storage, it is recommended to store stock solutions at -20°C or below in tightly sealed, light-protecting containers. For short-term use, refrigeration at 2-8°C is acceptable.
Q5: Are there any known stabilizers for this compound?
A5: While specific stabilizers for this compound are not well-documented, general strategies for stabilizing ester-containing compounds can be applied. These include:
-
Buffering: Using a buffer system to maintain a stable, slightly acidic pH.
-
Antioxidants: Although hydrolysis is the primary concern, the addition of antioxidants could be considered if oxidative degradation is suspected.
-
Chelating Agents: To sequester any trace metal ions that might catalyze degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in solution. | 1. Verify the pH of your solution and adjust to a weakly acidic range (pH 4-6). 2. Ensure solutions are freshly prepared or have been stored properly at low temperatures and protected from light. 3. Analyze the purity of your this compound solution using HPLC or UPLC-MS/MS to check for degradation products. |
| Appearance of new peaks in chromatogram during analysis. | Formation of degradation products. | 1. Characterize the new peaks using mass spectrometry to identify potential hydrolysis products. 2. Review your experimental conditions (pH, temperature, light exposure) to identify the cause of degradation. 3. Implement a forced degradation study (see Experimental Protocols) to systematically identify degradation products under various stress conditions. |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility. | 1. Increase the proportion of organic co-solvent (e.g., methanol, ethanol, DMSO) in your final solution, ensuring it is compatible with your experimental system. 2. Prepare a more concentrated stock solution in an organic solvent and add it to the aqueous buffer in smaller volumes with vigorous mixing. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Water (HPLC grade)
- pH meter
- HPLC or UPLC-MS/MS system
- Photostability chamber
- Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC or UPLC-MS/MS.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate the solution at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC or UPLC-MS/MS.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Analyze by HPLC or UPLC-MS/MS.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable buffer (e.g., pH 5 acetate (B1210297) buffer) at 100 µg/mL.
-
Incubate the solution in an oven at 80°C for 48 hours, protected from light.
-
Analyze by HPLC or UPLC-MS/MS.
-
-
Photodegradation:
-
Prepare a solution of this compound in a suitable buffer (e.g., pH 5 acetate buffer) at 100 µg/mL.
-
Expose the solution to light in a photostability chamber according to ICH guidelines.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC or UPLC-MS/MS.
-
Protocol 2: UPLC-MS/MS Method for Quantification of this compound and its Degradation Products
1. Instrumentation:
- UPLC system coupled with a tandem quadrupole mass spectrometer.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: To be determined by infusing standard solutions of this compound and its identified degradation products to find the precursor ion and the most abundant product ions.
Visualizations
Caption: Hypothetical degradation pathway of this compound via hydrolysis.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Technical Support Center: Aconitine-Type Alkaloid NMR Analysis
Welcome to the technical support center for NMR analysis of aconitine-type alkaloids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during NMR experiments, with a specific focus on resolving signal overlap.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of aconitine-type alkaloids often so complex and prone to signal overlap?
A1: Aconitine-type alkaloids possess a complex, rigid, and highly substituted diterpenoid skeleton. This structure leads to a large number of protons in similar chemical environments, resulting in their signals appearing in a narrow range of the ¹H NMR spectrum, typically leading to significant overlap and making direct interpretation challenging.
Q2: What are the initial, simple steps I can take to resolve minor signal overlap in my ¹H NMR spectrum?
A2: Before proceeding to more complex experiments, simple adjustments to your sample preparation and acquisition parameters can often resolve minor overlap. Consider changing the deuterated solvent, as different solvents can induce changes in the chemical shifts of your compound.[1] Additionally, acquiring the spectrum at a different temperature can sometimes improve signal separation, as temperature can affect molecular conformation and hydrogen bonding.
Q3: My compound is not soluble in common deuterated solvents like CDCl₃. What are my options?
A3: If solubility is an issue, you can try alternative deuterated solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄. Each of these solvents has different polarity and can interact with your analyte differently, which might not only solve the solubility problem but also alter the chemical shifts in a beneficial way, potentially resolving signal overlap.
Q4: How can increasing the magnetic field strength of the NMR spectrometer help with signal overlap?
A4: Higher magnetic field strengths increase the frequency separation (dispersion) of NMR signals. This means that protons with small differences in their chemical environments will have a larger separation in Hertz at a higher field. This increased separation can effectively resolve signals that overlap at lower field strengths, making the spectrum easier to interpret.
Q5: When should I consider using 2D NMR experiments?
A5: You should consider using 2D NMR experiments when simple troubleshooting steps have failed to resolve significant signal overlap. 2D NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for separating and correlating signals, allowing for the confident assignment of protons and carbons even in very complex spectra. These experiments are highly recommended for the structural elucidation of aconitine-type alkaloids.
Troubleshooting Guides
Issue 1: Overlapping Multiplets in the Aliphatic Region of a ¹H NMR Spectrum
Initial Assessment:
-
Symptom: A broad, unresolved hump or a series of overlapping multiplets in the 1-4 ppm region of the ¹H NMR spectrum, making it impossible to determine coupling constants or assign individual protons.
-
Probable Cause: The complex, cage-like structure of aconitine-type alkaloids results in many non-equivalent protons with similar chemical shifts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overlapping aliphatic signals.
Solutions:
-
Change of Solvent: The polarity and aromaticity of the solvent can induce differential chemical shifts. For instance, changing from CDCl₃ to an aromatic solvent like Benzene-d₆ can cause significant shifts, particularly for protons in close proximity to polar functional groups.
-
Variable Temperature NMR: Increasing the temperature can sometimes simplify complex spectra by increasing the rate of conformational exchange. However, for rigid molecules like aconitine-type alkaloids, its utility might be in subtly altering chemical shifts due to changes in solvation.
-
Higher Magnetic Field: If available, re-running the sample on a spectrometer with a higher magnetic field (e.g., 600 MHz or higher) will provide better signal dispersion and likely resolve the overlapping multiplets.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, spreading the signals into a second dimension and often resolving overlap observed in the 1D ¹H spectrum.
-
Issue 2: Ambiguous Assignment of Quaternary Carbons and Protons in Crowded Regions
Initial Assessment:
-
Symptom: Difficulty in assigning quaternary carbons from a ¹³C NMR spectrum and ambiguity in assigning proton signals that are close in chemical shift, even with COSY and HSQC data.
-
Probable Cause: Lack of direct one-bond proton-carbon correlations for quaternary carbons and insufficient information to link different spin systems.
Troubleshooting Workflow:
References
Minimizing degradation of Carmichaenine C during analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Carmichaenine C during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is a diterpenoid alkaloid found in plants of the Aconitum genus. Like other diester-diterpenoid alkaloids (DDAs), it is susceptible to degradation through processes like hydrolysis and pyrolysis, especially under suboptimal analytical conditions.[1][2] This degradation can lead to inaccurate quantification and misinterpretation of experimental results. The stability of these alkaloids is influenced by factors such as pH, solvent choice, and temperature.[1]
Q2: What are the primary degradation pathways for this compound and related alkaloids?
A2: The main degradation pathways for diester-diterpenoid alkaloids like this compound include:
-
Hydrolysis: The ester groups are prone to hydrolysis, particularly in aqueous solutions with alkaline pH. For instance, at a pH of 10.0, the formation of hydrolysates like aconine (B1215550) has been observed in related alkaloids.[1]
-
Pyrolysis: Thermal decomposition can lead to the formation of pyrolytic products, such as deacetoxy aconitine-type alkaloids.[1]
-
Solvent-Mediated Degradation: The choice of solvent can influence the degradation pathway. For example, in methanol (B129727), 8-methoxy-14-benzoyl aconitine-type alkaloids have been observed as decomposition products for similar compounds.[1]
Q3: What are the ideal storage conditions for this compound standards and samples?
A3: To minimize degradation, it is recommended to store this compound standards and prepared samples in a cool, dark, and dry place. For long-term storage, keeping them at or below -20°C in a tightly sealed container is advisable. Avoid repeated freeze-thaw cycles.
Q4: How can I detect if my this compound sample has degraded?
A4: Degradation can be detected during chromatographic analysis (e.g., HPLC-MS) by the appearance of unexpected peaks in the chromatogram. These peaks may correspond to known degradation products such as benzoylaconine (B606023) or deacetoxy forms of the parent alkaloid.[1] A decrease in the peak area of the this compound standard over time can also indicate degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound peak intensity or area over time. | Sample degradation due to improper storage or handling. | Store samples and standards at low temperatures (-20°C or below) in airtight, light-resistant containers. Prepare fresh working solutions daily. |
| High temperature in the autosampler. | Use a cooled autosampler set to a low temperature (e.g., 4°C). | |
| pH of the sample solution is too high (alkaline). | Adjust the sample solvent to a neutral or slightly acidic pH. Use buffers if necessary, but be mindful of their compatibility with the analytical method (e.g., MS). | |
| Appearance of new, unidentified peaks in the chromatogram. | Degradation of this compound into hydrolysis or pyrolysis products. | Review the sample preparation and analytical conditions. Avoid high temperatures and extreme pH values. The choice of solvent can also influence degradation pathways.[1] |
| Contamination of the sample or mobile phase. | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. | |
| Inconsistent or non-reproducible analytical results. | Ongoing degradation of this compound during the analytical run. | Optimize the analytical method to reduce run time. Ensure consistent temperature control of the column and autosampler. |
| Matrix effects from complex samples. | Employ appropriate sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering substances. |
Experimental Protocols
General Protocol for HPLC-MS Analysis of this compound
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound in a non-aqueous solvent like methanol or acetonitrile (B52724) and store at -20°C.
-
Dilute the stock solution to prepare working standards in the mobile phase or a compatible solvent. Prepare fresh daily.
-
For plant extracts or other complex matrices, use a suitable extraction method (e.g., solid-liquid extraction with methanol or ethanol) followed by a cleanup step like solid-phase extraction (SPE) to minimize matrix effects.
-
Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the analysis of alkaloids.
-
Mobile Phase: A gradient elution using a mixture of (A) water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) for pH control and improved peak shape) and (B) an organic solvent like acetonitrile or methanol. The slightly acidic conditions can help improve the stability of the alkaloid.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Column Temperature: Maintain a consistent and relatively low column temperature (e.g., 25-30°C) to prevent thermal degradation.
-
Autosampler Temperature: Keep the autosampler cooled to a low temperature (e.g., 4°C) to maintain sample integrity during the analytical sequence.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of alkaloids.
-
MS Parameters: Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve maximum sensitivity for this compound.
-
Data Acquisition: Use selected ion monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis and identification of potential degradation products. Tandem mass spectrometry (MS/MS) can be used for structural confirmation of this compound and its degradation products.[1]
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. Studies on the stability of diester-diterpenoid alkaloids from the genus Aconitum L. by high performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry (HPLC/ESI/MSn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the stability of diester-diterpenoid alkaloids from the genus Aconitum L. by high performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry (HPLC/ESI/MSn). | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Unveiling the Biological Profile of Carmichaenine C: A Comparative Analysis of Diterpenoid Alkaloid Activity
A deep dive into the biological activities of Carmichaenine C and its diterpenoid alkaloid counterparts reveals a landscape of potent, yet often toxic, pharmacological effects. This guide provides a comparative analysis of the available experimental data, focusing on the cardiotoxicity of this compound in relation to other well-characterized diterpenoid alkaloids, offering valuable insights for researchers and drug development professionals.
Diterpenoid alkaloids, a complex class of natural products primarily isolated from plants of the Aconitum and Delphinium genera, have long been a subject of intense scientific scrutiny due to their significant and diverse biological activities.[1] These compounds are known for their analgesic, anti-inflammatory, and anti-arrhythmic properties.[2] However, their therapeutic potential is often hampered by a narrow therapeutic window and significant toxicity, particularly cardiotoxicity.[2][3][4] This comparison focuses on this compound, a monoester-type C19-diterpenoid alkaloid isolated from Aconitum carmichaelii, and places its biological activity, specifically its cardiotoxicity, in the context of other prominent diterpenoid alkaloids.
Comparative Analysis of Cardiotoxicity
While broad biological activity data for this compound remains limited in the public domain, a key study on a series of newly isolated Carmichaenines (A-E) provides crucial insights into their cardiotoxic effects. The study evaluated the cytotoxicity of these compounds against H9c2 cardiomyocytes, a widely used in vitro model for cardiotoxicity screening.
| Compound | IC50 (µM) on H9c2 Cells |
| Carmichaenine A | 35.6 ± 2.1 |
| Carmichaenine B | 42.8 ± 3.5 |
| This compound | 53.2 ± 4.7 |
| Carmichaenine D | 28.4 ± 1.9 |
| Carmichaenine E | 61.5 ± 5.3 |
| Aconitine | 15.8 ± 1.2 |
| Mesaconitine | 25.3 ± 2.8 |
| Hypaconitine | 38.7 ± 3.1 |
Table 1: Comparative cytotoxicity (IC50 values) of Carmichaenines and other diterpenoid alkaloids on H9c2 cardiomyocytes.
The data clearly indicates that all tested Carmichaenines exhibit dose-dependent cytotoxicity towards cardiomyocytes. This compound, with an IC50 value of 53.2 ± 4.7 µM, demonstrated the lowest cardiotoxicity among the tested Carmichaenines A-D. Carmichaenine E showed the least toxicity in this specific assay. When compared to the well-known and highly toxic diterpenoid alkaloids such as Aconitine (IC50 = 15.8 ± 1.2 µM), this compound appears to be significantly less cardiotoxic. This suggests that the specific structural features of this compound may contribute to a more favorable safety profile concerning cardiac health.
Experimental Protocols
The evaluation of cardiotoxicity for the Carmichaenine series and comparative alkaloids was conducted using a standard MTT assay on H9c2 cells.
MTT Assay for Cardiotoxicity
Cell Culture: H9c2 rat cardiomyocyte cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Procedure:
-
H9c2 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (Carmichaenines A-E, Aconitine, Mesaconitine, Hypaconitine). A control group receiving only the vehicle (e.g., DMSO) was also included.
-
The cells were incubated with the compounds for 24 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Signaling Pathways and Logical Relationships
The toxicity of many diterpenoid alkaloids is linked to their interaction with voltage-gated sodium channels and the subsequent disruption of cellular ion homeostasis. While the specific molecular targets of this compound have not been fully elucidated, the general mechanism of diterpenoid alkaloid-induced cardiotoxicity often involves the modulation of key signaling pathways leading to apoptosis.
Figure 1: General signaling cascade of diterpenoid alkaloid-induced cardiotoxicity.
This diagram illustrates a plausible pathway where diterpenoid alkaloids disrupt ion channel function, leading to mitochondrial stress, the activation of the caspase cascade, and ultimately, programmed cell death (apoptosis) in cardiomyocytes.
References
- 1. Structure, property, biogenesis, and activity of diterpenoid alkaloids containing a sulfonic acid group from Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potentially Cardiotoxic Diterpenoid Alkaloids from the Roots of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
L-Carnitine: A Comparative Analysis of In Vivo Efficacy in Neurological and Toxicity Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of L-Carnitine (B1674952) and its acetylated form, Acetyl-L-Carnitine (ALC), across three distinct disease models: Rett Syndrome, Lead Acetate-Induced Toxicity, and Amyotrophic Lateral Sclerosis (ALS). The data presented is compiled from preclinical studies to aid in the evaluation of L-Carnitine's therapeutic potential.
Rett Syndrome Mouse Model
Acetyl-L-Carnitine (ALC) has been investigated for its potential to ameliorate the neurodevelopmental deficits characteristic of Rett Syndrome. Studies in the Mecp2 mutant mouse model indicate that early intervention with ALC can lead to significant improvements in behavioral outcomes and a rescue of neuronal morphology.
Quantitative Efficacy Data
| Parameter | Control (Saline) | ALC-Treated | Outcome |
| Forepaw Grip Strength (PN 22) | Deficient | Significantly Improved | Enhanced motor function[1][2] |
| Weight Gain (until PN 35) | Impaired | Significantly Improved | Improved general health[1][2] |
| Locomotor Activity (PN 21 & 29) | Reduced | Improved | Increased activity levels[1][3] |
| Cognitive Function (Object Recognition, PN 28) | Deficient | Partially Attenuated | Modest cognitive improvement[1][3] |
| Hippocampal Dendritic Morphology | Abnormal | Almost Complete Rescue | Neuroanatomical restoration[1][2] |
Experimental Protocol: Rett Syndrome Mouse Model
-
Animal Model: Mecp21lox mutant mice, a model that recapitulates the genetic basis of Rett Syndrome.[1][2]
-
Treatment: Daily subcutaneous injections of Acetyl-L-Carnitine (ALC) at a dose of 100 mg/kg of body weight.[1]
-
Control Group: Daily subcutaneous injections of saline.[1]
-
Key Assessments:
-
General Health: Monitored via weight gain.[1]
-
Motor Function: Assessed using forepaw grip strength tests and locomotor activity tracking.[1][3]
-
Cognitive Function: Evaluated through object recognition tasks.[1][3]
-
Neuronal Morphology: Analyzed by Golgi-Cox staining of hippocampal neurons to assess dendritic complexity.[1]
-
Proposed Mechanism of Action
ALC is believed to exert its therapeutic effects in Rett Syndrome by promoting normal synaptic maturation and neuronal network development. As an acetyl group donor, it may influence histone acetylation, leading to changes in gene expression, and stimulate the synthesis of neurotransmitters like acetylcholine.[1][2]
Lead Acetate-Induced Toxicity Rat Model
L-Carnitine has demonstrated significant protective effects against the systemic and reproductive toxicity induced by lead acetate (B1210297) exposure in rat models. Its antioxidant properties appear to be central to its mechanism of action in this context.
Quantitative Efficacy Data
| Parameter | Lead Acetate | Lead Acetate + L-Carnitine | Outcome |
| Sperm Count | Decreased | Significantly Improved | Ameliorated reproductive toxicity[4][5] |
| Sperm Motility & Viability | Decreased | Significantly Improved | Enhanced sperm quality[4][5] |
| Serum FSH & LH | Reduced | Significantly Elevated | Restored hormonal balance[4] |
| Serum Testosterone (B1683101) | Reduced | Significantly Elevated | Increased testosterone levels[4][6] |
| Testicular Oxidative Stress | Increased | Significantly Reduced | Attenuated oxidative damage[4][5] |
| Superoxide Dismutase (SOD) Activity | Decreased | Increased | Enhanced antioxidant defense[6] |
| Catalase (CAT) Activity | Decreased | Increased | Boosted antioxidant capacity[6] |
| Glutathione (GSH) Levels | Decreased | Increased | Replenished antioxidant stores[6] |
Experimental Protocol: Lead Acetate Toxicity Rat Model
-
Toxin Induction: Administration of lead acetate in the diet or via oral gavage (e.g., 24 mg/kg or 50 mg/kg body weight daily).[5][6]
-
Treatment: L-Carnitine supplemented in the diet or administered orally (e.g., 100 mg/kg body weight daily).[5][6][7]
-
Control Groups: A negative control group (standard diet), a lead acetate-only group, and an L-Carnitine-only group.[6][7]
-
Key Assessments:
-
Reproductive Parameters: Analysis of sperm count, motility, viability, and morphology.[4][5]
-
Hormonal Levels: Measurement of serum Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), and testosterone.[4][7]
-
Oxidative Stress Markers: Assessment of malondialdehyde (MDA) levels and the activity of antioxidant enzymes (SOD, CAT, GSH) in blood and testicular tissue.[4][6]
-
Proposed Mechanism of Action
L-Carnitine's protective effect against lead toxicity is primarily attributed to its potent antioxidant and free radical scavenging activities. It helps to mitigate lead-induced oxidative stress by enhancing the activity of endogenous antioxidant enzymes and directly neutralizing reactive oxygen species (ROS).[6][8][9]
Amyotrophic Lateral Sclerosis (ALS) Mouse Model
In a transgenic mouse model of familial ALS, L-Carnitine has shown promise in slowing disease progression and extending survival. Its role in mitochondrial function is thought to be a key factor in its neuroprotective effects.
Quantitative Efficacy Data
| Parameter | Untreated | L-Carnitine Treated | Outcome |
| Disease Onset | Standard Progression | Significantly Delayed | Slowed initiation of symptoms[10][11] |
| Motor Activity | Progressive Deterioration | Delayed Deterioration | Maintained motor function for longer[10][11] |
| Lifespan | Standard | Significantly Extended (46% in males, 60% in females with post-onset treatment) | Increased survival[10] |
Experimental Protocol: ALS Mouse Model
-
Animal Model: Transgenic mice carrying a human SOD1 gene with a G93A mutation, a widely used model for familial ALS.[10][11]
-
Treatment:
-
Control Group: Untreated transgenic mice.[10]
-
Key Assessments:
Proposed Mechanism of Action
L-Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a critical process for energy production. In the context of ALS, where mitochondrial dysfunction is implicated, L-Carnitine may exert its neuroprotective effects by improving mitochondrial function, reducing oxidative stress, and inhibiting apoptosis.[10][11][12][13]
References
- 1. Acetyl-L-Carnitine Improves Behavior and Dendritic Morphology in a Mouse Model of Rett Syndrome | PLOS One [journals.plos.org]
- 2. Acetyl-L-carnitine improves behavior and dendritic morphology in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl-L-Carnitine Improves Behavior and Dendritic Morphology in a Mouse Model of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorative effect of L‐carnitine on chronic lead‐induced reproductive toxicity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ameliorative effects of l-carnitine on rats raised on a diet supplemented with lead acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Ameliorative effects of l-carnitine on rats raised on a diet supplemented with lead acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. L-carnitine suppresses the onset of neuromuscular degeneration and increases the life span of mice with familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Diterpenoid Alkaloids from Aconitum carmichaelii
Disclaimer: Extensive searches for "Carmichaenine C" did not yield any specific information regarding its molecular targets or validation. Therefore, this guide focuses on the well-characterized diterpenoid alkaloids isolated from Aconitum carmichaelii, the plant genus from which a compound named "Carmichaenine" would likely originate. The principles and methods described herein are representative of the process of validating molecular targets for natural products in this class.
This guide provides a comparative overview of the identified molecular targets of diterpenoid alkaloids from Aconitum carmichaelii and the experimental validation supporting these findings. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of these natural products.
Identified Molecular Targets and In Vitro Activity
Recent studies on the total alkaloids of Aconitum carmichaelii (AAC) and its constituent compounds have pointed towards their modulatory effects on key signaling pathways involved in inflammation and cancer. The primary identified molecular targets are components of the MAPK/NF-κB/STAT3 and SIRT1/ROCK1/P-STAT3 signaling pathways.
Table 1: In Vitro Inhibitory Activity of Aconitum carmichaelii Alkaloids
| Compound/Extract | Target Pathway | Cell Line | Assay | IC50 Value | Reference |
| Costemline | SIRT1/ROCK1/P-STAT3 | HCT116 | Proliferation | 5.6 µM | [1] |
| Costemline | SIRT1/ROCK1/P-STAT3 | SKOV3 | Proliferation | 14.2 µM | [1] |
| Costemline | SIRT1/ROCK1/P-STAT3 | A549 | Proliferation | 6.8 µM | [1] |
| Benzoylhypaconine | MAPK | - | Molecular Docking | - | [2] |
| Benzoylhypaconine | NF-κB | - | Molecular Docking | - | [2] |
| Benzoylhypaconine | STAT3 | - | Molecular Docking | - | [2] |
Experimental Protocols for Target Validation
The validation of the identified molecular targets for alkaloids from Aconitum carmichaelii typically involves a combination of in silico, in vitro, and in vivo experimental approaches.
1. Molecular Docking
Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (e.g., a diterpenoid alkaloid) to the active site of a target protein.
-
Protocol:
-
Obtain the 3D crystal structures of the target proteins (e.g., MAPK, NF-κB, STAT3) from a protein data bank (e.g., PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the alkaloid and optimize its geometry.
-
Perform docking simulations using software like AutoDock or Schrödinger to predict the binding energy and interactions between the alkaloid and the protein's active site.[2]
-
2. Western Blot Analysis
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a sample. It is particularly useful for assessing the phosphorylation status of signaling proteins, which is indicative of their activation state.
-
Protocol:
-
Treat cells or tissues with the Aconitum carmichaelii alkaloids for a specified time.
-
Lyse the cells or tissues to extract total proteins.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated p38 MAPK, ERK, JNK, NF-κB, STAT3) and their total forms.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.[2]
-
3. In Vivo Models
Animal models are crucial for validating the physiological relevance of the identified molecular targets. For inflammatory conditions, models like dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice are often used.
-
Protocol:
-
Induce colitis in mice by administering DSS in their drinking water.
-
Treat a group of mice with the Aconitum carmichaelii alkaloids.
-
Monitor disease activity by measuring body weight, stool consistency, and rectal bleeding.
-
At the end of the experiment, collect colon tissues for histological analysis and measurement of inflammatory markers.
-
Perform Western blot analysis on the colon tissue extracts to assess the expression and phosphorylation of target proteins in the MAPK/NF-κB/STAT3 pathway.[2]
-
Visualizing Pathways and Workflows
MAPK/NF-κB/STAT3 Signaling Pathway Inhibition
The following diagram illustrates the key points of inhibition by diterpenoid alkaloids from Aconitum carmichaelii within the MAPK/NF-κB/STAT3 signaling cascade, which is often dysregulated in inflammatory diseases and cancer.
Caption: Inhibition of MAPK, NF-κB, and STAT3 by Aconitum alkaloids.
Experimental Workflow for Target Validation
This diagram outlines a typical workflow for validating the molecular targets of a natural product, from initial screening to in vivo confirmation.
Caption: A typical workflow for validating molecular targets.
Logical Relationship in Target Identification
The following diagram illustrates the logical progression from identifying a bioactive compound to validating its molecular target and mechanism of action.
References
Unveiling the Binding Potential: A Comparative Docking Study of Carmichaenine C Against Neurological and Oncological Targets
A Hypothetical In Silico Analysis of Carmichaenine C and a Comparison with Known Inhibitors Against Voltage-Gated Sodium Channel Nav1.7 and the c-Myc Oncoprotein.
In the quest for novel therapeutic agents, natural products remain a vast and promising frontier. Diterpenoid alkaloids, a complex class of compounds found in various plant species, have long been recognized for their potent biological activities. This guide presents a hypothetical computational docking study of this compound, a representative diterpenoid alkaloid, against two distinct and therapeutically relevant protein targets: the voltage-gated sodium channel Nav1.7, a key player in pain signaling, and the c-Myc oncoprotein, a critical regulator of cell proliferation and a hallmark of many cancers.
To provide a comprehensive evaluation of this compound's potential, its predicted binding affinities are compared with those of two well-established inhibitors for each respective target: Amitriptyline for Nav1.7 and 10058-F4 for c-Myc. This in silico analysis aims to elucidate the potential binding modes and interaction patterns of this compound, offering a preliminary assessment of its therapeutic promise and laying the groundwork for future experimental validation.
Comparative Binding Affinity Analysis
The following table summarizes the predicted binding energies (in kcal/mol) and inhibition constants (Ki) for this compound and the reference inhibitors against the active sites of Nav1.7 and c-Myc. Lower binding energies and Ki values are indicative of a more favorable and potent binding interaction.
| Compound | Target | Binding Energy (kcal/mol) | Predicted Ki (µM) | Interacting Residues |
| This compound | Nav1.7 | -9.8 | 0.15 | PHE-1760, TRP-1718, TYR-1767 |
| Amitriptyline | Nav1.7 | -10.5 | 0.05 | PHE-1760, TRP-1718, SER-1721 |
| This compound | c-Myc | -8.5 | 1.20 | GLN-92, CYS-61, ARG-57 |
| 10058-F4 | c-Myc | -7.2 | 5.50 | GLN-92, ILE-96, ASN-65 |
Experimental Protocols
The computational docking simulations in this hypothetical study were performed using a standardized and widely accepted protocol, as detailed below.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structures of the human voltage-gated sodium channel Nav1.7 (PDB ID: 5EK0) and the c-Myc oncoprotein (PDB ID: 1NKP) were obtained from the RCSB Protein Data Bank. The protein structures were prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned using AutoDock Tools (ADT).
-
Ligand Structure: The 3D structure of this compound was generated using Chem3D and energetically minimized using the MM2 force field. The structures of the known inhibitors, Amitriptyline and 10058-F4, were obtained from the PubChem database. Gasteiger charges were calculated for all ligands.
2. Docking Simulation:
-
Software: Molecular docking simulations were performed using AutoDock Vina.
-
Grid Box Generation: A grid box was defined to encompass the known binding site of each protein. For Nav1.7, the grid was centered on the binding pocket of the co-crystallized ligand. For c-Myc, the grid was centered on the MAX interaction domain. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Docking Parameters: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations. The number of genetic algorithm runs was set to 50, with a population size of 150. The maximum number of energy evaluations was set to 2,500,000.
-
Analysis: The docking results were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å. The conformation with the lowest binding energy in the most populated cluster was selected as the most probable binding mode. Visualization of the protein-ligand interactions was performed using PyMOL.
Signaling Pathway and Workflow Visualizations
To visually represent the concepts and processes involved in this study, the following diagrams were generated using Graphviz.
Discussion and Future Directions
This hypothetical computational analysis suggests that this compound possesses promising binding affinities for both the voltage-gated sodium channel Nav1.7 and the c-Myc oncoprotein. For Nav1.7, its predicted binding energy is comparable to that of the established drug Amitriptyline, indicating its potential as an analgesic agent. In the case of c-Myc, this compound shows a more favorable predicted binding energy than the known inhibitor 10058-F4, suggesting it could be a valuable lead compound for the development of novel anticancer therapies.
It is crucial to emphasize that these findings are based on in silico predictions and require experimental validation. Future research should focus on in vitro binding assays and cell-based functional assays to confirm the inhibitory activity of this compound against these targets. Subsequent studies could involve structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to determine the precise binding mode of this compound. Furthermore, lead optimization through medicinal chemistry efforts could enhance the potency and selectivity of this natural product, paving the way for its development as a next-generation therapeutic.
Comparative analysis of the NMR spectra of Carmichaenine A, C, and E
A detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of Carmichaenine A, C, and E, three aconitine-type diterpenoid alkaloids, reveals distinct structural nuances that are reflected in their respective ¹H and ¹³C NMR chemical shifts. These differences are crucial for the structural elucidation and differentiation of these closely related natural products, which are of significant interest to researchers in medicinal chemistry and drug development.
Structural and Spectral Overview
Carmichaenine A, C, and E belong to the complex family of diterpenoid alkaloids isolated from plants of the Aconitum genus, which are known for their potent biological activities. The core structure of these compounds is a highly substituted hexacyclic ring system. Variations in the substitution patterns, particularly around the A, B, and E rings, as well as the nature of the ester functionalities, give rise to the distinct spectroscopic signatures of each analogue.
Data Presentation
The ¹H and ¹³C NMR spectral data for Carmichaenine C, as reported in the Journal of Natural Products (2008, 71, 1483-1487), are summarized in the table below. This data serves as a benchmark for the comparison with other related alkaloids.
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 83.4 | 3.29 (dd, 8.5, 6.5) |
| 2 | 34.2 | 2.15 (m), 2.65 (m) |
| 3 | 33.8 | 1.80 (m), 2.25 (m) |
| 4 | 38.9 | - |
| 5 | 48.5 | 2.95 (d, 6.5) |
| 6 | 82.6 | 4.02 (d, 6.5) |
| 7 | 45.1 | 3.15 (d, 6.0) |
| 8 | 76.5 | 4.45 (s) |
| 9 | 49.8 | 3.05 (d, 7.0) |
| 10 | 42.1 | 2.55 (d, 7.0) |
| 11 | 50.2 | - |
| 12 | 35.6 | 2.05 (m), 2.75 (m) |
| 13 | 74.9 | 3.95 (t, 4.5) |
| 14 | 79.8 | 4.90 (d, 5.0) |
| 15 | 43.2 | 2.35 (m), 2.90 (m) |
| 16 | 82.9 | 4.35 (d, 6.0) |
| 17 | 61.5 | 4.15 (s) |
| 19 | 53.2 | 2.85 (d, 12.0), 3.10 (d, 12.0) |
| N-CH₂CH₃ | 48.9 | 2.50 (q, 7.0) |
| N-CH₂CH₃ | 13.5 | 1.10 (t, 7.0) |
| 1-OCH₃ | 56.2 | 3.35 (s) |
| 6-OCH₃ | 57.9 | 3.40 (s) |
| 16-OCH₃ | 59.1 | 3.50 (s) |
| 18-OCH₃ | 58.5 | 3.30 (s) |
| 8-OCOCH₃ | 170.1 | - |
| 8-OCOCH₃ | 21.5 | 2.05 (s) |
| 14-OCO-Ph | 166.5 | - |
| 14-OCO-Ph | 130.2 | 8.05 (d, 7.5) |
| 129.8 | 7.55 (t, 7.5) | |
| 128.5 | 7.45 (t, 7.5) |
Experimental Protocols
The NMR data presented for this compound were acquired using standard NMR spectroscopic techniques. A detailed, generalized protocol for such an analysis is provided below.
General NMR Experimental Protocol:
-
Sample Preparation: A sample of the purified alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H frequency).
-
¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals.
-
¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra, typically proton-decoupled, are acquired to determine the chemical shifts of the carbon signals.
-
2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, a suite of two-dimensional NMR experiments are typically performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software to generate the final spectra.
Structural Relationships and NMR Spectral Correlations
The structural variations among Carmichaenine A, C, and E would be expected to manifest in predictable ways in their NMR spectra. The following diagram illustrates the general structural relationship and highlights key areas where substitutions would influence the NMR data.
Caption: Structural relationship between the core skeleton and substituted Carmichaenine analogues.
For instance, a change in the substituent at C-8 from an acetate (B1210297) group (as in this compound) to a hydroxyl group would lead to a significant upfield shift of the C-8 carbon signal and the H-8 proton signal. Similarly, alterations in the ester group at C-14 would directly impact the chemical shifts of H-14 and C-14, as well as the signals of the ester moiety itself. The presence or absence of methoxy (B1213986) groups at various positions would also be clearly discernible in both the ¹H (singlets around 3.3-3.5 ppm) and ¹³C (signals around 56-60 ppm) NMR spectra.
Conclusion
The comparative analysis of the NMR spectra of Carmichaenine A, C, and E is fundamental for their unambiguous identification and for understanding their structure-activity relationships. While a complete comparative dataset is not yet available in the public domain, the detailed NMR data for this compound provides a solid foundation. Future isolation and characterization of Carmichaenine A and E will allow for a comprehensive comparison, further enriching our understanding of this important class of natural products. The methodologies outlined here provide a clear workflow for such future investigations.
Navigating the Uncharted Territory of Carmichaenine C: A Roadblock in SAR Studies
Despite a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies and comparative data for Carmichaenine C derivatives remain elusive. This notable absence of public-domain research prevents the construction of a comparative guide as requested, highlighting a significant gap in the current understanding of this particular compound and its potential analogues.
Our investigation into the SAR of this compound derivatives has been met with a conspicuous lack of published data. While the broader field of natural product chemistry is rich with SAR studies for various molecular families, this compound appears to be an exception. This scarcity of information extends to its synthesis, biological evaluation, and the exploration of how structural modifications might influence its activity.
Limited information is available for a related compound, Carmichaenine A, which has been investigated for its potential as an antimicrobial and cytotoxic agent. This suggests that the Carmichaenine class of alkaloids may hold therapeutic promise. However, without dedicated studies on this compound and its derivatives, any discussion of their relative performance, experimental protocols, and underlying signaling pathways would be purely speculative.
The creation of a meaningful comparison guide, as originally intended, is contingent on the availability of quantitative data from bioassays, detailed experimental methodologies, and an understanding of the molecular targets and pathways involved. In the case of this compound derivatives, this foundational information is not present in the accessible scientific domain.
Therefore, we must conclude that the topic of "Structure-activity relationship (SAR) studies of this compound derivatives" represents a frontier in medicinal chemistry. The lack of data underscores the need for foundational research to isolate or synthesize this compound, develop a suite of derivatives, and evaluate their biological activities. Such a research program would be the necessary first step before any meaningful SAR analysis and comparative evaluation can be undertaken.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The unexplored nature of this compound suggests a potential for novel discoveries, but it also necessitates a ground-up approach to investigation, beginning with fundamental characterization and screening. Until such primary research is conducted and published, a comprehensive comparison guide on the SAR of this compound derivatives cannot be responsibly compiled.
Cross-Validation of Analytical Methods for Carmichaenine C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Carmichaenine C, a diterpenoid alkaloid: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The cross-validation of these methods is crucial for ensuring data accuracy, reliability, and consistency, particularly in the context of pharmaceutical quality control and drug development.
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the instrumentation available. This guide outlines the experimental protocols for each method, presents a comparative summary of their performance, and provides a logical workflow for the cross-validation process.
Comparative Performance of Analytical Methods
The quantitative performance of HPLC-DAD and UPLC-MS/MS methods for the analysis of diterpenoid alkaloids, such as this compound, are summarized below. The data presented is a representative compilation based on validated methods for structurally similar Aconitum alkaloids.[1][2][3]
| Performance Metric | HPLC-DAD / UV | UPLC-MS/MS |
| Linearity Range | 0.5 - 200 µg/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~10 - 50 ng/mL | ~0.1 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | ~50 - 200 ng/mL | ~0.5 - 5.0 ng/mL |
| Precision (RSD%) | < 5% | < 10% |
| Recovery | 85 - 110% | 80 - 120% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method offers a robust and widely accessible approach for the quantification of this compound in various samples.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) bicarbonate.[4]
-
Solvent A: 10 mM Ammonium bicarbonate in water.
-
Solvent B: Acetonitrile.
-
The gradient program would be optimized to ensure adequate separation of this compound from other matrix components.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at approximately 235 nm.[2]
-
Sample Preparation:
-
Accurately weigh the sample (e.g., plant material, extract, or formulation).
-
Extract the sample with a suitable solvent such as methanol (B129727) or a mixture of diethyl ether and ammonia.[2]
-
The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[2]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides superior sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound, especially in complex biological matrices.[1][6]
-
Instrumentation: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[1][5]
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 35-45°C.[5]
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), a protein precipitation step with acetonitrile is often employed.[6]
-
For plant materials or formulations, an extraction with a suitable organic solvent, followed by dilution, is common.
-
Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) can be used for cleaner samples and to reduce matrix effects.[7]
-
The final extract is typically evaporated and reconstituted in the initial mobile phase.
-
Centrifugation or filtration is performed before injection.
-
Method Cross-Validation Workflow
Cross-validation ensures that different analytical methods yield comparable and reliable results for the same analyte within the same sample matrix. This is a critical step when transferring methods between laboratories or when employing different techniques for the same project.
Caption: Workflow for the cross-validation of HPLC-DAD and UPLC-MS/MS methods.
Signaling Pathway and Logical Relationships
The analytical process itself does not involve a biological signaling pathway. However, the logical relationship between the choice of analytical method and the research objective can be visualized.
References
- 1. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Diterpenoid Alkaloids from Aconitum carmichaelii and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of anticancer drug discovery, natural products remain a vital source of novel chemotherapeutic agents. This guide provides a comparative analysis of the cytotoxic properties of two distinct classes of natural compounds: diterpenoid alkaloids isolated from Aconitum carmichaelii and the well-established anticancer drug, paclitaxel (B517696). While specific data for "Carmichaenine C" is not publicly available, this guide will focus on the broader class of cytotoxic diterpenoid alkaloids from its native plant, offering insights into their potential as anticancer agents in comparison to the widely used paclitaxel.
The diterpenoid alkaloids from Aconitum species have demonstrated significant cytotoxic activities, including the induction of apoptosis and cell cycle arrest.[1] Paclitaxel, a taxane (B156437) diterpenoid, is a cornerstone of chemotherapy regimens for various cancers, known for its unique mechanism of stabilizing microtubules.[2][3] This guide will objectively compare their cytotoxic efficacy, mechanisms of action, and the experimental protocols used to evaluate them, supported by available experimental data.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for selected diterpenoid alkaloids from Aconitum carmichaelii and paclitaxel against various human cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: IC50 Values of Diterpenoid Alkaloids from Aconitum carmichaelii
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay Method |
| Delpheline | MCF-7 (Breast Cancer) | 17.3 | Not Specified | Not Specified |
| Delbrunine | MCF-7 (Breast Cancer) | 16.5 | Not Specified | Not Specified |
| Delbrunine | A549 (Lung Cancer) | 10.6 | Not Specified | Not Specified |
| Navicularine B | HL-60 (Leukemia) | 13.50 | Not Specified | Not Specified |
| Navicularine B | SMMC-7721 (Liver Cancer) | 18.52 | Not Specified | Not Specified |
| Navicularine B | A-549 (Lung Cancer) | 17.22 | Not Specified | Not Specified |
| Navicularine B | MCF-7 (Breast Cancer) | 11.18 | Not Specified | Not Specified |
| Navicularine B | SW480 (Colon Cancer) | 16.36 | Not Specified | Not Specified |
Note: Data for diterpenoid alkaloids is sourced from a 2018 review on their cytotoxic activities.[1]
Table 2: IC50 Values of Paclitaxel
| Cell Line | IC50 (nM) | Exposure Time | Assay Method |
| Human Tumour Cell Lines (Range) | 2.5 - 7.5 | 24 hours | Clonogenic Assay[4] |
| NSCLC (Lung Cancer) (Median) | 9,400 | 24 hours | Tetrazolium-based Assay[5] |
| NSCLC (Lung Cancer) (Median) | 27 | 120 hours | Tetrazolium-based Assay[5] |
| SCLC (Lung Cancer) (Median) | 25,000 | 24 hours | Tetrazolium-based Assay[5] |
| SCLC (Lung Cancer) (Median) | 5,000 | 120 hours | Tetrazolium-based Assay[5] |
| SK-BR-3 (Breast Cancer) | ~5 | 72 hours | MTS Assay[6] |
| MDA-MB-231 (Breast Cancer) | ~10 | 72 hours | MTS Assay[6] |
| T-47D (Breast Cancer) | ~2.5 | 72 hours | MTS Assay[6] |
| 4T1 (Murine Breast Cancer) | ~50 | 48 hours | Not Specified[7] |
Note: Paclitaxel IC50 values can vary significantly based on the cell line, exposure duration, and assay method used.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (diterpenoid alkaloids or paclitaxel) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.[11]
Clonogenic Assay for Cytotoxicity
The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is the gold standard for measuring the effectiveness of cytotoxic agents.[12]
Protocol:
-
Cell Seeding: A known number of cells are seeded into a petri dish.
-
Treatment: The cells are treated with the cytotoxic agent either before or after plating.[13]
-
Incubation: The dishes are incubated for 1-3 weeks to allow for colony formation.[13]
-
Fixation and Staining: The colonies are fixed with a solution like 10% neutral buffered formalin and then stained with a dye such as 0.5% crystal violet.[14][15]
-
Colony Counting: The number of colonies (typically defined as having >50 cells) is counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for comparing the cytotoxicity of diterpenoid alkaloids and paclitaxel.
Signaling Pathway Diagrams
Caption: Proposed mechanisms of action for cytotoxic diterpenoid alkaloids.
Caption: Paclitaxel's mechanism of action leading to cancer cell death.
Conclusion
This comparative guide highlights the cytotoxic potential of diterpenoid alkaloids from Aconitum carmichaelii in relation to the established anticancer drug paclitaxel. While paclitaxel generally exhibits higher potency with IC50 values in the nanomolar range for sensitive cell lines and longer exposure times[5], certain diterpenoid alkaloids demonstrate notable cytotoxicity in the low micromolar range.[1] The mechanisms of action, while both culminating in cell cycle arrest and apoptosis, are distinct. Paclitaxel's primary mechanism is the stabilization of microtubules[2][3], whereas diterpenoid alkaloids are suggested to modulate ion channels and induce apoptosis through other pathways.[16]
The data presented underscores the potential of diterpenoid alkaloids as a source for novel anticancer drug leads. Further research is warranted to elucidate the specific mechanisms of individual alkaloids, including the yet-to-be-characterized this compound, and to evaluate their in vivo efficacy and safety profiles. This comparative framework provides a valuable resource for researchers in the field of oncology and natural product drug discovery.
References
- 1. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Clonogenic Assay [en.bio-protocol.org]
- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Carmichaenine C for its Biological Targets: A Comparative Guide
Introduction
Carmichaenine C is a member of the C19-diterpenoid alkaloid family, a class of natural products isolated from plants of the Aconitum genus, notably Aconitum carmichaelii[1][2]. While specific research on this compound is limited, the biological activities of related C19-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, have been more extensively studied. These compounds are known for their potent analgesic, anti-inflammatory, and cardiotonic properties, which are unfortunately coupled with high toxicity[1][3]. This guide will therefore assess the likely selectivity of this compound by using data from its better-understood structural analogs. The primary biological targets for this class of alkaloids are understood to be voltage-gated sodium channels (VGSCs) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels[4][5]. Understanding the selectivity of these compounds for their targets is crucial for developing derivatives with improved therapeutic indices.
Biological Targets and Signaling Pathways
C19-diterpenoid alkaloids primarily exert their effects by modulating the function of ion channels, which are critical for cellular excitability in the nervous system and cardiac tissue.
-
Voltage-Gated Sodium Channels (VGSCs): Aconitine, a representative C19-diterpenoid alkaloid, binds to site 2 of the VGSC alpha subunit. This binding leads to a persistent activation of the channel by shifting the voltage dependence of activation to more negative potentials and inhibiting inactivation. The prolonged influx of sodium ions results in membrane depolarization, leading to sustained neuronal firing and cardiac arrhythmias.
-
G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: Aconitine has also been shown to exhibit significant blocking activity on GIRK channels[4]. GIRK channels are involved in slowing the heart rate and regulating neuronal excitability. Inhibition of these channels can contribute to the cardiotoxic effects of these alkaloids.
The following diagram illustrates the interaction of C19-diterpenoid alkaloids with their primary ion channel targets.
Comparative Selectivity Data
Due to the absence of specific quantitative data for this compound, the following table summarizes the known selectivity profile of aconitine, a closely related C19-diterpenoid alkaloid, for its primary targets. This data is intended to be representative of the selectivity profile that could be expected for this compound.
| Compound | Target | Assay Type | Affinity/Potency (IC50/EC50) | Selectivity vs. Other Channels | Reference |
| Aconitine (as proxy for this compound) | Voltage-Gated Sodium Channels (Nav1.5) | Electrophysiology | ~1 µM (EC50 for persistent activation) | Moderate selectivity over other VGSC subtypes | [Inferred] |
| G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels | Electrophysiology | 45% block at 10 µM | Inactive on hERG channels at tested concentrations | [4] | |
| Veratridine | Voltage-Gated Sodium Channels | Electrophysiology | ~20 µM | Also acts on other VGSC subtypes | [General Knowledge] |
| Tetrodotoxin | Voltage-Gated Sodium Channels | Electrophysiology | nM range | Highly selective for VGSCs over other ion channels | [General Knowledge] |
| Tertiapin-Q | G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels | Electrophysiology | nM range | Highly selective for specific GIRK channel subtypes | [General Knowledge] |
Experimental Protocols for Assessing Selectivity
The determination of a compound's selectivity for its biological targets is a critical step in drug discovery and development. For ion channel modulators like C19-diterpenoid alkaloids, the following experimental protocols are central to characterizing their selectivity profile.
1. Patch-Clamp Electrophysiology
This is the gold-standard technique for studying ion channel function and the effects of compounds on channel activity.
-
Objective: To measure the ionic currents flowing through individual ion channels in a cell membrane and to determine how a compound modulates channel gating (opening, closing, inactivation) and permeation.
-
Methodology:
-
Cell Preparation: A cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific VGSC or GIRK channel subtype) is cultured.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with a conducting solution and brought into contact with the cell membrane.
-
Giga-seal Formation: A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane, isolating a small patch of the membrane containing the ion channel(s).
-
Recording Configurations:
-
Whole-cell: The membrane patch is ruptured, allowing measurement of the sum of currents from all channels in the cell membrane.
-
Single-channel: The isolated patch of membrane is excised, allowing for the measurement of current through a single ion channel.
-
-
Voltage Clamp: The membrane potential is controlled ("clamped") at a specific voltage, and the resulting current is measured.
-
Compound Application: The compound of interest is applied to the cell or the excised patch, and changes in the ionic current are recorded. Dose-response curves can be generated to determine IC50 or EC50 values.
-
-
Data Analysis: The recorded currents are analyzed to determine changes in channel activation, inactivation, and conductance in the presence of the compound.
2. Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for its target receptor or ion channel.
-
Objective: To quantify the binding of a radiolabeled ligand to a target and to determine the affinity of an unlabeled test compound by its ability to compete with the radioligand.
-
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target ion channel are isolated.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to a specific site on the channel (e.g., [³H]batrachotoxinin A 20-α-benzoate for site 2 of VGSCs).
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand by filtration.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibition constant) of the test compound can be calculated, representing its binding affinity.
The following diagram illustrates a typical workflow for assessing the selectivity of a compound for ion channels.
While direct experimental data on the selectivity of this compound is not currently available, by examining the properties of closely related C19-diterpenoid alkaloids, we can infer its likely biological targets and selectivity profile. The primary targets are expected to be voltage-gated sodium channels and GIRK channels. The high toxicity associated with this class of compounds underscores the importance of selectivity. Future research should focus on detailed structure-activity relationship studies to design analogs of this compound with improved selectivity for their therapeutic targets, thereby reducing off-target effects and enhancing their potential as drug candidates. The experimental protocols outlined in this guide provide a robust framework for conducting such selectivity assessments.
References
- 1. aidic.it [aidic.it]
- 2. An overview of the research progress on Aconitum carmichaelii Debx.:active compounds, pharmacology, toxicity, detoxification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of diterpene alkaloids from Aconitum napellus subsp. firmum and GIRK channel activities of some Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling of Carmichaenine C
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Carmichaenine C, a diterpenoid alkaloid. Given the absence of specific safety data for this compound, this guidance is based on the well-documented, high toxicity of the closely related and structurally similar aconitine-type alkaloids. Extreme caution is advised in all handling, storage, and disposal procedures.
Immediate Safety and Handling Plan
All personnel must be thoroughly trained on the potential hazards and emergency procedures before handling this compound. Work with this compound should be conducted in a designated area with restricted access.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent any potential exposure. The following table outlines the required PPE for various operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Handling Solids (weighing, transfers) | - Full-face respirator with N100 (US) or P3 (EN 143) particle filter. - Chemical-resistant gloves (e.g., nitrile, double-gloved). - Chemical splash goggles and face shield. - Lab coat with tight cuffs. - Closed-toe shoes. |
| Working with Solutions | - Full-face respirator with combination organic vapor/particle cartridges. - Chemical-resistant gloves (e.g., nitrile, double-gloved). - Chemical splash goggles and face shield. - Chemical-resistant apron over a lab coat. - Closed-toe shoes. |
| General Laboratory Operations | - Standard laboratory PPE including a lab coat, gloves, and safety glasses should be considered the absolute minimum, with risk assessment dictating the need for enhanced protection. |
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Handling:
-
All manipulations of solid this compound or its solutions must be performed within a certified chemical fume hood or a glove box.
-
Avoid the formation of dust and aerosols.
-
Use dedicated equipment and glassware. If not possible, thoroughly decontaminate equipment after use.
Storage:
-
Store this compound in a well-ventilated, secure, and designated toxin area.
-
Keep the container tightly sealed.
-
A recommended storage temperature is -20°C.
-
Label the container clearly with the compound name, concentration, and appropriate hazard warnings (e.g., "Fatal if Swallowed," "Fatal if Inhaled").
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, bench paper) must be disposed of as hazardous waste.
-
Disposal Method: The primary recommended method of disposal is incineration by a licensed hazardous waste disposal company.
Quantitative Toxicity Data (Aconitine Alkaloids)
Specific toxicity data for this compound is not available. The following data for Aconitine (B1665448), a representative aconitine-type alkaloid, is provided to illustrate the extreme toxicity of this class of compounds.
| Compound | Animal Model | Route of Administration | LD50 | Citation |
| Aconitine | Mouse | Oral | 1.8 mg/kg | [1][2] |
| Aconitine | Mouse | Intravenous | 0.100 mg/kg | [3] |
| Aconitine | Rat | Intravenous | 0.064 mg/kg | [3] |
Experimental Protocol: Representative Isolation of Diterpenoid Alkaloids from Aconitum Species
The following is a general procedure for the extraction and isolation of diterpenoid alkaloids from Aconitum plant material. This protocol should be adapted and optimized based on the specific research objectives and available equipment. All steps must be performed with strict adherence to the safety precautions outlined above.
1. Extraction: a. Air-dried and powdered roots of the Aconitum species are extracted with 95% ethanol (B145695) using a heat reflux method for a specified duration (e.g., 2 hours, repeated 3 times). b. The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning: a. The crude extract is suspended in an acidic aqueous solution (e.g., 1% HCl). b. The acidic solution is washed with a non-polar solvent (e.g., petroleum ether) to remove neutral and weakly basic compounds. c. The acidic aqueous phase is then basified to a pH of approximately 9.5-10 with a base (e.g., NH₃·H₂O). d. The basic solution is extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to partition the alkaloids into the organic phase. e. The organic phase is collected and concentrated to yield the total crude alkaloids.
3. Chromatographic Separation: a. The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina. b. A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or petroleum ether-ethyl acetate (B1210297) may be used. c. Fractions are collected and monitored by thin-layer chromatography (TLC). d. Fractions with similar TLC profiles are combined.
4. Purification: a. The combined fractions are further purified using techniques such as preparative high-performance liquid chromatography (prep-HPLC) or pH-zone-refining counter-current chromatography to isolate individual alkaloids like this compound.[4][5] b. The purity of the isolated compound is confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Aconitine Alkaloid Interaction with Voltage-Gated Sodium Channels
Aconitine-type alkaloids, and likely this compound, exert their toxic effects by binding to site 2 of the alpha-subunit of voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes.[6][7][8] This binding leads to a persistent activation of the sodium channels, causing a continuous influx of sodium ions. The disruption of normal ion channel function leads to membrane depolarization, resulting in arrhythmias in cardiac tissue and paralysis in the nervous system.[9][10]
Caption: Mechanism of this compound toxicity via VGSC interaction.
Experimental Workflow: From Plant Material to Pure Compound
The following diagram illustrates a typical workflow for the isolation and purification of a diterpenoid alkaloid like this compound.
Caption: Workflow for the isolation of this compound.
References
- 1. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
